Furan-3-methanol-d2
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dideuterio(furan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIISDMSMJQQK-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=COC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661987 | |
| Record name | (Furan-3-yl)(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216686-59-7 | |
| Record name | (Furan-3-yl)(~2~H_2_)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Furan-3-methanol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-3-methanol-d2, an isotopically labeled analog of Furan-3-methanol, is a valuable building block in synthetic organic chemistry and drug development. The substitution of deuterium for hydrogen at the methanol carbon can significantly influence the metabolic stability and pharmacokinetic profile of drug candidates, a strategy known as the "deuterium effect." This technical guide provides a comprehensive overview of the known physical properties of this compound, drawing comparisons with its non-deuterated counterpart and outlining standard experimental protocols for their determination.
Core Physical Properties
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 3-(Hydroxymethyl-d2)furan; 3-Furancarbinol-d2; 3-Furfuryl Alcohol-d2; 3-Furylcarbinol-d2; 3-Furylmethanol-d2; 3-Furylmethyl Alcohol-d2; Furan-3-ylmethanol-d2 | [1] |
| Molecular Formula | C₅H₄D₂O₂ | [1] |
| Molecular Weight | 100.11 g/mol | [1] |
| CAS Number | 1216686-59-7 | [1] |
| Storage Conditions | 2-8°C, Refrigerator |
Table 2: Physical Properties of Furan-3-methanol (Non-deuterated analog)
| Property | Value | Reference |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 79-80 °C at 17 mmHg | [2] |
| Density | 1.139 g/mL at 25 °C | |
| Refractive Index | n20/D 1.484 | |
| Solubility | Soluble in alcohol. Estimated water solubility: 2.125e+005 mg/L at 25 °C. |
Isotopic Effects on Physical Properties
The primary difference between Furan-3-methanol and its deuterated analog lies in the mass of the isotopes of hydrogen. This mass difference, though small, leads to measurable variations in physical and chemical properties, known as isotope effects.[3] Generally, compounds with heavier isotopes exhibit lower vibrational frequencies in their bonds.[3] This results in a higher energy requirement to break these bonds, which can manifest as:
-
Higher Boiling and Melting Points: The stronger intermolecular forces in deuterated compounds require more energy to overcome, leading to slightly elevated boiling and melting points compared to their protium counterparts.[4][5]
-
Increased Density: The greater mass of deuterium directly contributes to a higher density of the bulk material.[5]
Experimental Protocols
Standard methodologies are employed for the determination of the key physical properties of liquid organic compounds. The following are generalized protocols applicable to this compound.
Determination of Boiling Point (Micro-method)
The boiling point of a small quantity of a liquid can be determined using a micro-boiling point apparatus or a Thiele tube.
Apparatus:
-
Thiele tube or similar heating bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid for heating bath (e.g., mineral oil)
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing the heating liquid.
-
The apparatus is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]
Determination of Density
The density of a liquid can be determined using a pycnometer or a digital density meter.[7]
Apparatus:
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with this compound and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.
-
The density of this compound is calculated using the weights and the known density of the reference liquid.
Determination of Solubility
The solubility of this compound in various solvents can be determined by the following method:
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
A known mass of this compound is added to a test tube.
-
A known volume of the solvent is added incrementally.
-
After each addition, the mixture is agitated using the vortex mixer until the solute is fully dissolved.
-
Solubility is expressed as the mass of solute that dissolves in a given volume of solvent at a specific temperature.
Logical Relationships and Workflows
The physical properties of this compound are intrinsically linked to its molecular structure and the isotopic substitution. The following diagram illustrates the logical flow from molecular characteristics to macroscopic physical properties and the influence of deuteration.
Caption: Relationship between molecular properties and physical characteristics of this compound.
Applications in Research and Development
Furan-3-methanol and its deuterated analog are utilized as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] The primary application of this compound in drug development is to leverage the kinetic isotope effect. By replacing hydrogen with deuterium at a site of metabolic transformation, the rate of metabolism can be slowed, potentially leading to an improved pharmacokinetic profile, such as increased half-life and reduced toxic metabolites. Specifically, it has been used in the synthesis of precursors for RNA.[1]
Safety and Handling
Furan-3-methanol is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood.[9] Store in a cool, dry place away from ignition sources. The safety precautions for this compound are expected to be the same as for its non-deuterated counterpart.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]
- 3. m.youtube.com [m.youtube.com]
- 4. Deuterium - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. muser-my.com [muser-my.com]
- 8. Furan-3-methanol - High purity | EN [georganics.sk]
- 9. fishersci.com [fishersci.com]
Furan-3-methanol-d2: A Technical Guide to its Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stability of Furan-3-methanol-d2, a deuterated analog of Furan-3-methanol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.
Chemical Structure and Properties
This compound possesses a furan ring substituted at the 3-position with a deuterated hydroxymethyl group (-CD₂OH). The core furan structure is a five-membered aromatic heterocycle containing one oxygen atom, which influences the molecule's reactivity.[1] The deuterium labeling at the methylene group adjacent to the hydroxyl function provides a valuable tool for mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses.
The molecular formula for this compound is C₅H₄D₂O₂.[2][3][4] Its structure is depicted below:
Figure 1: Chemical Structure of this compound
Quantitative data for Furan-3-methanol and its deuterated analog are summarized in the table below for easy comparison.
| Property | Furan-3-methanol | This compound | Reference |
| Molecular Formula | C₅H₆O₂ | C₅H₄D₂O₂ | [2][3][4][5][6] |
| Molecular Weight | 98.10 g/mol | 100.11 g/mol (approx.) | [6][7][8] |
| Exact Mass | 98.036779 u | 100.049333 u | [3][8] |
| CAS Number | 4412-91-3 | 1216686-59-7 | [7][9] |
| Boiling Point | 79-80 °C at 17 mmHg | Not available | [7][10] |
| Density | 1.139 g/mL at 25 °C | Not available | [7][10] |
| Refractive Index (n20/D) | 1.484 | Not available | [7][10] |
Stability and Storage
Furan and its derivatives are known to be sensitive to various environmental factors. The stability of these compounds can be a critical consideration in their application and storage.
General Stability of Furan Compounds:
-
Acidic and Basic Conditions: Furan derivatives are generally susceptible to degradation under both acidic and basic conditions.[2][11] Strong acids can lead to polymerization or ring-opening reactions.[12]
-
Oxidation: Furans can be sensitive to oxidation, especially in the presence of air and light. This can lead to the formation of peroxides, which may be explosive.
-
Thermal Stability: While furan itself is relatively heat-stable, prolonged exposure to high temperatures can cause decomposition.[7]
-
Solvent Effects: The choice of solvent can significantly impact the stability of furan compounds. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect.[2][11]
Storage Recommendations for this compound:
Based on the general stability of furan compounds, the following storage conditions are recommended for this compound to ensure its integrity:
-
Temperature: Store in a refrigerator. Some sources suggest storage below +30°C for the non-deuterated analog.[13] Refrigerated storage at 4°C has been shown to maintain the stability of furan concentrations in food matrices for extended periods.[5][6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a dark location.
-
Container: Keep in a tightly sealed container to prevent exposure to air and moisture.
Experimental Protocols
Synthesis of this compound:
The most common route to Furan-3-methanol is the reduction of furan-3-carboxylic acid or its esters, or furan-3-carboxaldehyde.[10] To introduce the deuterium atoms at the methylene position, a deuterated reducing agent is required. A plausible synthetic pathway involves the reduction of furan-3-carboxylic acid methyl ester with lithium aluminum deuteride.
Caption: Plausible synthetic pathway for this compound.
Detailed Synthetic Protocol:
-
Esterification of Furan-3-carboxylic Acid:
-
In a round-bottom flask, dissolve furan-3-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain furan-3-carboxylic acid methyl ester.
-
-
Reduction with Lithium Aluminum Deuteride:
-
Caution: Lithium aluminum deuteride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (argon or nitrogen), suspend lithium aluminum deuteride (LiAlD₄, 1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the furan-3-carboxylic acid methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlD₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.
-
Filter the resulting aluminum salts and wash them thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): The spectrum is expected to show signals corresponding to the furan ring protons. The characteristic signal for the methylene protons in the non-deuterated compound would be absent.
-
²H NMR (in CHCl₃): A signal corresponding to the deuterium atoms at the methylene position should be observed.
-
¹³C NMR (in CDCl₃): The spectrum will show the carbon signals of the furan ring. The signal for the deuterated methylene carbon will appear as a multiplet due to carbon-deuterium coupling.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (m/z ≈ 100.05). The fragmentation pattern can be compared to that of the non-deuterated standard to confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic C-D stretching vibrations, typically in the range of 2100-2250 cm⁻¹, which are absent in the spectrum of the non-deuterated compound. The O-H stretching vibration will also be present.
-
Conclusion
This compound is a valuable isotopically labeled compound for various research applications. Understanding its chemical structure and stability is crucial for its effective use and storage. While specific experimental data for the deuterated analog is limited, information on the non-deuterated compound and general principles of furan chemistry provide a solid foundation for its synthesis, handling, and analysis. The protocols outlined in this guide offer a practical starting point for researchers working with this and similar deuterated furan derivatives.
References
- 1. Furan = 99 110-00-9 [sigmaaldrich.com]
- 2. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H6O2 | CID 45039315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | TRC-F864002-100MG | LGC Standards [lgcstandards.com]
- 5. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Furanmethanol | C5H6O2 | CID 20449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]
- 11. researchgate.net [researchgate.net]
- 12. uop.edu.pk [uop.edu.pk]
- 13. Furan CAS#: 110-00-9 [m.chemicalbook.com]
Furan-3-methanol-d2: A Technical Guide to its Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-3-methanol-d2 is a deuterated analog of Furan-3-methanol. While specific research applications for this compound are not extensively documented in publicly available literature, its utility can be inferred from the established roles of deuterated compounds in scientific research and the known applications of its non-deuterated counterpart. This guide outlines the theoretical and potential applications of this compound, focusing on its likely use as a tracer in metabolic and synthetic pathways.
Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are invaluable tools in research. The increased mass of deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect, which can provide insights into reaction mechanisms. Furthermore, the distinct mass of deuterated molecules makes them easily distinguishable by mass spectrometry, allowing them to be used as tracers to follow the metabolic fate of a compound or as internal standards for accurate quantification.
The non-deuterated form, Furan-3-methanol, is a versatile building block in organic synthesis. It serves as a precursor for various pharmaceuticals, agrochemicals, and polymers. Notably, it has been identified as a starting material in the synthesis of potentially prebiotic RNA precursors, such as adenine and uracil derivatives.
Given this context, the primary research application of this compound is likely as an isotopic tracer to elucidate the synthetic pathways and metabolic fate of molecules derived from a furan-3-methyl group.
Hypothetical Experimental Workflow: Tracing Prebiotic RNA Precursor Synthesis
This section outlines a hypothetical experimental protocol to illustrate how this compound could be used to trace the synthesis of a hypothetical uracil derivative.
Objective
To track the incorporation of the furan ring from this compound into a uracil derivative in a simulated prebiotic synthesis experiment and to quantify the efficiency of this conversion.
Materials
-
This compound (C₅H₄D₂O₂)
-
Other necessary reagents for the synthesis of the uracil derivative (e.g., urea, catalysts)
-
Solvents
-
Internal standard (non-deuterated Furan-3-methanol for comparison)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocol
-
Reaction Setup: A reaction mixture is prepared under simulated prebiotic conditions (e.g., specific temperature, pressure, and solvent). This compound is introduced as the starting material along with other reactants necessary for the synthesis of the target uracil derivative.
-
Time-Course Sampling: Aliquots of the reaction mixture are collected at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Preparation for LC-MS Analysis:
-
Each aliquot is quenched to stop the reaction.
-
A known concentration of a non-deuterated internal standard is added to each sample for quantification.
-
The samples are then extracted and purified to isolate the reactants and products.
-
-
LC-MS Analysis: The prepared samples are analyzed by LC-MS. The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of this compound and the expected deuterated uracil derivative.
-
NMR Analysis: The final product is isolated and analyzed by ¹H and ²H NMR spectroscopy to confirm the position of the deuterium labels on the uracil derivative, thus confirming the reaction mechanism.
Data Presentation
The quantitative data obtained from the LC-MS analysis could be summarized in the following tables:
Table 1: Concentration of this compound Over Time
| Time (hours) | Concentration of this compound (µM) |
| 0 | 1000 |
| 1 | 850 |
| 2 | 720 |
| 4 | 510 |
| 8 | 250 |
| 24 | 50 |
Table 2: Concentration of Deuterated Uracil Derivative Over Time
| Time (hours) | Concentration of Deuterated Uracil Derivative (µM) |
| 0 | 0 |
| 1 | 75 |
| 2 | 140 |
| 4 | 245 |
| 8 | 375 |
| 24 | 475 |
Visualizations
The following diagrams illustrate the conceptual framework for the use of this compound in research.
An In-depth Technical Guide to the Isotopic Labeling of Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of furan compounds, a critical technique in drug discovery, metabolism research, and mechanistic studies. By replacing specific atoms with their heavier, stable isotopes (e.g., deuterium, carbon-13) or radioactive isotopes (e.g., fluorine-18), researchers can trace the metabolic fate of furan-containing molecules, elucidate reaction mechanisms, and quantify metabolites with high precision. This guide details synthetic methodologies, presents quantitative data for labeled compounds, and illustrates key biological and experimental workflows.
Introduction to Isotopic Labeling of Furans
The furan ring is a common motif in natural products, pharmaceuticals, and industrial chemicals. Understanding the metabolism and potential toxicity of these compounds is paramount. Isotopic labeling offers a powerful tool to investigate these aspects by providing a distinct mass or radioactive signature that can be tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Commonly Used Isotopes for Labeling Furan Compounds:
-
Deuterium (²H or D): Used to study kinetic isotope effects, elucidate reaction mechanisms, and alter metabolic pathways to improve pharmacokinetic profiles of drugs.
-
Carbon-13 (¹³C): A stable isotope used to trace metabolic pathways, quantify metabolite fluxes, and as an internal standard in quantitative MS studies.
-
Oxygen-18 (¹⁸O): Employed to investigate reaction mechanisms involving oxygen transfer, such as enzymatic hydroxylations.
-
Nitrogen-15 (¹⁵N): Utilized for labeling furan-containing compounds that incorporate nitrogen, such as amino- or nitro-furans, to study their metabolic fate and interactions.
-
Fluorine-18 (¹⁸F): A positron-emitting radionuclide used to synthesize radiotracers for Positron Emission Tomography (PET) imaging, enabling the non-invasive visualization and quantification of the distribution of furan-containing drugs or probes in vivo.
Synthetic Methodologies and Experimental Protocols
The synthesis of isotopically labeled furan compounds requires careful selection of starting materials and reaction conditions to achieve high isotopic enrichment at the desired position. Below are detailed protocols for key labeling strategies.
Deuterium Labeling
Deuterium can be introduced into the furan ring or its substituents through various methods, including catalytic exchange reactions and the use of deuterated reagents.
Experimental Protocol: Catalytic Deuteration of Furfural
This protocol describes the selective deuteration of the furan ring at the 3, 4, and 5-positions.
-
Materials: Furfural, Deuterium gas (D₂), Palladium on activated carbon (Pd/C) catalyst, Methanol (anhydrous).
-
Procedure:
-
In a high-pressure reaction vessel, dissolve furfural in anhydrous methanol.
-
Add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with D₂ gas several times to remove air.
-
Pressurize the vessel with D₂ gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
After cooling to room temperature, carefully vent the D₂ gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the deuterated furfural.
-
Purify the product by distillation or chromatography.
-
-
Characterization: The degree and position of deuteration are confirmed by ¹H NMR, ²H NMR, and mass spectrometry. A significant decrease in the intensity of the signals corresponding to the protons at positions 3, 4, and 5 in the ¹H NMR spectrum and the appearance of corresponding signals in the ²H NMR spectrum confirm successful labeling. Mass spectrometry will show an increase in the molecular weight corresponding to the number of incorporated deuterium atoms.
Carbon-13 Labeling
¹³C-labeling is often achieved by employing starting materials enriched with ¹³C.
Experimental Protocol: Synthesis of [¹³C₄]-Furan Metabolites
This protocol outlines the synthesis of ¹³C-labeled furan metabolites for use as standards in metabolic studies.[1]
-
Materials: [¹³C₄]-Furan, Glutathione (GSH), N-acetyl-L-cysteine, N-acetyl-L-lysine, Potassium phosphate buffer (pH 7.4), Acetonitrile, Formic acid.
-
Procedure for GSH-[¹³C₄]-BDA conjugate synthesis:
-
Prepare a solution of cis-2-[¹³C₄]-butene-1,4-dial ([¹³C₄]-BDA) from [¹³C₄]-furan.
-
Add a solution of Glutathione in potassium phosphate buffer to the [¹³C₄]-BDA solution.
-
Incubate the reaction mixture at 37°C with constant shaking for 24 hours.
-
Purify the resulting GSH-[¹³C₄]-BDA conjugate using semi-preparative HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
-
Characterization: The structure and isotopic enrichment of the synthesized metabolites are confirmed by LC-MS/MS analysis. The mass spectra will show the expected molecular ion and fragmentation patterns for the ¹³C-labeled compounds.
Quantitative Data of Labeled Furan Compounds
The following tables summarize key quantitative data for representative isotopically labeled furan compounds, including yields, isotopic enrichment, and key spectroscopic data.
Table 1: Deuterium-Labeled Furan Compounds
| Compound | Labeling Position | Isotopic Enrichment (%) | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| Furan-2-carbaldehyde-d₁ | Aldehyde | >99 | 99 | 7.65 (d, 1H), 7.25 (d, 1H), 6.58 (dd, 1H) | 97 [M]⁺ |
| 2,5-Bis(4-amidinophenyl)furan-d₈ | Phenyl rings | Not specified | Not specified | Data not available | M+8 |
Table 2: Carbon-13 Labeled Furan Metabolites
| Compound | Labeling Position | Yield (%) | ESI-MS/MS (pos) [M+H]⁺ | Key Fragments |
| GSH-[¹³C₄]-BDA | Furan ring | 18.5 | 376 | 358, 247, 148 |
| NAcLys-[¹³C₄]-BDA | Furan ring | 14.4 | 259 | 241, 213, 171 |
| NAcCys-[¹³C₂]-BDA-NAcLys | Cysteine acetyl | 53.6 | 402 | 384, 366, 295, 271 |
Signaling Pathways and Experimental Workflows
Isotopically labeled furan compounds are instrumental in elucidating metabolic pathways and designing experimental workflows for toxicological and pharmacological studies.
Metabolic Pathway of Furan
Furan undergoes metabolic activation primarily by cytochrome P450 enzymes (CYP2E1) to form the highly reactive intermediate, cis-2-butene-1,4-dial (BDA). BDA can then react with cellular nucleophiles such as glutathione (GSH) and amino acid residues in proteins, leading to the formation of various metabolites that can be excreted or cause cellular damage. The use of ¹³C-labeled furan has been crucial in identifying these metabolites and understanding the pathway.[1]
Experimental Workflow for Furan Metabolism Studies
A typical workflow for investigating furan metabolism using isotopically labeled compounds involves several key steps, from the administration of the labeled compound to the analysis and interpretation of the results.
Decision Logic for Isotope Selection in Furan Studies
The choice of isotope for labeling a furan compound depends on the specific research question. This diagram illustrates the decision-making process for selecting an appropriate isotopic label.
Conclusion
Isotopic labeling is an indispensable tool for researchers, scientists, and drug development professionals working with furan-containing compounds. The ability to synthesize furans with specific isotopic signatures provides unparalleled insights into their metabolic pathways, reaction mechanisms, and in vivo distribution. This guide has provided an overview of the key synthetic methodologies, quantitative data, and workflow applications for the isotopic labeling of furans. As analytical techniques continue to advance in sensitivity and resolution, the application of isotopically labeled furan compounds will undoubtedly expand, leading to safer and more effective pharmaceuticals and a deeper understanding of the biological impact of this important class of molecules.
References
Furan-3-methanol-d2: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Furan-3-methanol-d2 (CAS No. 1216686-59-7). It is important to note that while this document pertains to the deuterated compound, the safety and handling data are primarily based on its non-deuterated analogue, Furan-3-methanol (CAS No. 4412-91-3), due to a greater availability of comprehensive safety information. Deuterated compounds generally exhibit similar toxicological and chemical properties to their non-deuterated counterparts.
Chemical and Physical Properties
This compound is a labeled version of Furan-3-methanol, used in the synthesis of various organic compounds, including potentially prebiotic RNA precursors.[1] The physical and chemical properties of the non-deuterated form are summarized below and should be considered as a close approximation for this compound.
| Property | Value |
| Molecular Formula | C₅H₄D₂O₂[1] |
| Molecular Weight | 100.11 g/mol [1][2] |
| Appearance | Colorless to yellow liquid[3][4] |
| Boiling Point | 79-80 °C at 17 mmHg[3] |
| Density | 1.139 g/mL at 25 °C |
| Refractive Index | n20/D 1.484 |
| Flash Point | 38 °C (100.4 °F) - closed cup |
| Solubility | Soluble in alcohol.[5] Water solubility is estimated at 2.125e+005 mg/L at 25 °C.[5] |
Hazard Identification and GHS Classification
Furan-3-methanol is classified as a flammable liquid and is associated with several health hazards. The GHS classification for the non-deuterated compound is as follows:
| Hazard Class | Category |
| Flammable liquids | Category 3[6] |
| Skin corrosion/irritation | Category 2[6] |
| Serious eye damage/eye irritation | Category 2[6] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3[6] |
Hazard Statements:
-
H226: Flammable liquid and vapor.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on established guidelines for handling flammable and irritant chemicals.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[7]
-
Respiratory Protection: Use a dust mask type N95 (US) or equivalent. If working in areas with poor ventilation, a full-face respirator with appropriate cartridges should be used.
-
General Hygiene: Wash hands thoroughly after handling.[7]
Handling and Storage
-
Ventilation: Use only outdoors or in a well-ventilated area.[7][8]
-
Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[8] Use explosion-proof electrical, ventilating, and lighting equipment.[7][8] Use only non-sparking tools.[7][8] Take precautionary measures against static discharge.[7][8]
-
Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[7][8] Keep cool.[7][8] Store locked up.[7][8] Recommended storage is at 2-8°C in a refrigerator.[1]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[7] If skin irritation occurs, get medical help.[7] Wash contaminated clothing before reuse.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.[8] |
| Ingestion | If swallowed, seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel. |
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Soak up with inert absorbent material and dispose of as hazardous waste.[8] Keep in suitable, closed containers for disposal.[8]
Disposal Considerations
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the key stages in the safe handling of a chemical substance like this compound, from procurement to disposal.
Caption: Workflow for Safe Chemical Handling
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical compound are thoroughly familiar with this information and adhere to all recommended safety protocols.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | TRC-F864002-100MG | LGC Standards [lgcstandards.com]
- 3. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-furan methanol, 4412-91-3 [thegoodscentscompany.com]
- 6. 3-Furanmethanol | C5H6O2 | CID 20449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
In-Depth Technical Guide to Furan-3-methanol-d2 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Furan-3-methanol-d2, a deuterated analog of Furan-3-methanol. This document details its commercial availability, physicochemical properties, and potential applications in metabolic research and the synthesis of isotopically labeled compounds. Particular emphasis is placed on its role in drug development and metabolic studies, providing researchers with the foundational knowledge required for its effective utilization.
Commercial Availability and Physicochemical Properties
This compound is a specialized chemical available from a limited number of suppliers. It is primarily offered for research and development purposes.
Table 1: Commercial Availability of this compound
| Supplier | Product Code | Availability |
| LGC Standards (Distributor for Toronto Research Chemicals) | TRC-F864002-100MG | In Stock |
Quantitative data regarding the purity and isotopic enrichment of this compound is crucial for its application in sensitive analytical and metabolic studies. While a specific certificate of analysis with these details is not publicly available, suppliers of stable isotope-labeled compounds typically provide this information upon request or with the product shipment. For the non-deuterated form, Furan-3-methanol, a purity of ≥99% is commonly reported by suppliers.[1]
Table 2: Physicochemical Properties of Furan-3-methanol and its Deuterated Analog
| Property | Furan-3-methanol | This compound |
| CAS Number | 4412-91-3[1][2][3] | 1216686-59-7[2] |
| Molecular Formula | C₅H₆O₂[1][3] | C₅H₄D₂O₂ |
| Molecular Weight | 98.10 g/mol [3] | 100.11 g/mol |
| Appearance | Colorless to yellow liquid[1] | Not specified, likely similar to non-deuterated form |
| Boiling Point | 79-80 °C at 17 mmHg[3] | Not specified, likely similar to non-deuterated form |
| Density | 1.139 g/mL at 25 °C[3] | Not specified, likely similar to non-deuterated form |
| Refractive Index | n20/D 1.484[3] | Not specified, likely similar to non-deuterated form |
| InChI String | InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2[3] | InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2/i3D2[2] |
Applications in Research and Development
Deuterated compounds like this compound are valuable tools in various stages of drug discovery and development. The substitution of hydrogen with deuterium can alter the metabolic fate of a molecule, often leading to a slower rate of metabolism. This "kinetic isotope effect" can be leveraged to improve the pharmacokinetic profiles of drug candidates.
Metabolic Studies
The primary application of this compound lies in its use as a tracer in metabolic studies. By introducing the deuterated compound into a biological system, researchers can track its metabolic transformation and identify its metabolites using mass spectrometry. The known mass shift due to the deuterium atoms allows for the clear differentiation of the compound and its metabolites from endogenous molecules.
Studies on the metabolism of furan, the parent heterocyclic compound, have shown that it undergoes oxidation by cytochrome P450 enzymes to form reactive intermediates.[4] A study on a furan-containing compound labeled with deuterium at the 5-position of the furan ring demonstrated that the deuterium was retained in the ring-opened metabolite.[4] This suggests that the metabolic cleavage of the furan ring may proceed through a direct oxidation mechanism rather than hydroxylation.[4] While this study was not on Furan-3-methanol specifically, it provides a basis for investigating the metabolic fate of deuterated furan derivatives.
Synthesis of Labeled RNA Precursors
Furan-3-methanol is used in the synthesis of potentially prebiotic RNA precursors, including adenine and uracil derivatives.[2] The use of this compound in these syntheses would yield isotopically labeled RNA precursors. These labeled precursors are invaluable in structural and biochemical studies of nucleic acids, particularly for techniques like NMR spectroscopy, where they can help to simplify complex spectra and provide insights into the dynamics and structure of RNA molecules.[5][6][7]
Experimental Protocols
General Workflow for a Drug Metabolism Study Using this compound
This workflow outlines the key steps in a typical in vitro drug metabolism study using a deuterated compound.
Caption: General workflow for an in vitro drug metabolism study.
Detailed Protocol: Enzymatic Synthesis of Specifically Deuterated Ribonucleotides
This protocol, adapted from a study on the synthesis of ribonucleotides specifically deuterated at each ribose carbon atom, provides a detailed methodology that can serve as a template for enzymatic synthesis of RNA precursors.[5] Although this protocol does not use this compound as a starting material, the principles of enzymatic conversion and purification are highly relevant.
1. Formation of Deuterated Phosphoribosyl Pyrophosphate (PRPP):
-
The synthesis begins with a specifically deuterated D-ribose.
-
The labeled D-ribose is converted to [5',5''-²H]PRPP.
2. Synthesis of Deuterated Nucleoside Monophosphates (NMPs):
-
For adenosine monophosphate (AMP), adenine and adenine phosphoribosyltransferase (APRT) are added to the reaction mixture containing the deuterated PRPP.
-
Similar enzymatic reactions are used for the synthesis of other NMPs (e.g., GMP, UMP).
3. Phosphorylation to Nucleoside Triphosphates (NTPs):
-
The deuterated NMPs undergo consecutive phosphorylations to yield the corresponding nucleoside diphosphates (NDPs) and then the desired nucleoside triphosphates (NTPs).
4. Synthesis of Cytidine Triphosphate (CTP):
-
The synthesis of CTP is performed separately.
-
CTP synthetase (CTPS) catalyzes the conversion of UTP to CTP, using glutamine as a nitrogen source and ATP as a cofactor.[5]
5. Purification:
-
The synthesized deuterated NTPs are purified using High-Performance Liquid Chromatography (HPLC).
Yields: The reported yields for the synthesis of various deuterated NTPs are typically high, ranging from 85% to 96%.[5]
Signaling Pathways and Logical Relationships
The metabolic fate of furan derivatives is a key area of investigation. The following diagram illustrates a proposed metabolic pathway for furan, which may be relevant to understanding the metabolism of this compound.
Caption: Proposed metabolic activation of furan derivatives.
Conclusion
This compound is a valuable tool for researchers in drug development and metabolic studies. Its use as an isotopic tracer allows for the elucidation of metabolic pathways and the quantification of metabolite formation. Furthermore, its potential application in the synthesis of labeled RNA precursors opens avenues for detailed structural and mechanistic studies of nucleic acids. This guide provides a foundational understanding of its properties, applications, and relevant experimental considerations to aid researchers in its effective utilization. Further inquiries with the supplier are recommended to obtain specific quantitative data on purity and isotopic enrichment for precise experimental design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | TRC-F864002-100MG | LGC Standards [lgcstandards.com]
- 3. Furan-3-methanol 99 4412-91-3 [sigmaaldrich.com]
- 4. Mechanism of metabolic cleavage of a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]
- 6. Synthesis of specifically deuterated nucleotides for NMR studies on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Furan-3-methanol-d2 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Furan-3-methanol-d2, a deuterated analog of Furan-3-methanol. This document collates its fundamental chemical properties, discusses its principal applications in scientific research and drug development, and outlines a general experimental workflow for its use.
Core Compound Data
This compound is a stable isotope-labeled version of Furan-3-methanol, where two hydrogen atoms on the methanol group are replaced with deuterium. This isotopic substitution is key to its utility in various advanced research applications.
| Property | Value |
| CAS Number | 1216686-59-7 |
| Molecular Formula | C₅H₄D₂O₂ |
| Molecular Weight | 100.11 g/mol |
| Appearance | Colorless to light yellow liquid |
| Parent Compound | Furan-3-methanol (CAS: 4412-91-3) |
Introduction to Deuteration in Research
Deuterium labeling is a critical technique in modern chemical and biomedical research. The substitution of hydrogen with its heavier isotope, deuterium, imparts subtle but measurable changes to the physical properties of a molecule without significantly altering its chemical reactivity. This "isotopic effect" is leveraged in several ways:
-
Metabolic and Pharmacokinetic Studies: Deuterated compounds are invaluable for tracing the metabolic fate of molecules within a biological system. The deuterium label acts as a silent reporter, allowing researchers to track absorption, distribution, metabolism, and excretion (ADME) pathways of a drug candidate or its parent molecule.
-
Kinetic Isotope Effect (KIE): The cleavage of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond. This kinetic isotope effect can be exploited to slow down specific metabolic pathways, potentially improving the pharmacokinetic profile of a drug by increasing its metabolic stability.
-
Analytical Standards: Deuterated compounds are widely used as internal standards in mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Their distinct mass and NMR signals allow for precise quantification of the non-deuterated analyte in complex biological matrices.
Applications of this compound
While specific published research on this compound is limited, its applications can be inferred from the known utility of its parent compound, Furan-3-methanol, and the general principles of deuterium labeling. Furan-3-methanol is a versatile building block in organic synthesis, used in the creation of a wide array of more complex molecules, including pharmaceuticals. For instance, the furan moiety is a structural component of various biologically active compounds.
The primary application of this compound is as a labeled building block in the synthesis of deuterated derivatives of biologically active target molecules for research purposes.
Logical Synthesis and Application Workflow
The following diagram illustrates the logical workflow from this compound to its potential application in drug discovery and development.
Caption: Workflow from labeled starting material to research applications.
Experimental Protocols
The specific experimental protocol for using this compound will be highly dependent on the target molecule being synthesized and the research question being addressed. However, a general methodological framework can be described.
General Protocol for Use in Metabolic Studies
-
Synthesis of the Deuterated Target Molecule:
-
Design a synthetic route where this compound can be efficiently incorporated as a precursor to the final molecule of interest.
-
Standard organic synthesis techniques (e.g., protection/deprotection, coupling reactions, purification) are employed.
-
Confirm the successful incorporation and position of the deuterium label using NMR spectroscopy and mass spectrometry.
-
-
In Vitro or In Vivo Administration:
-
For in vitro studies, the deuterated compound is incubated with relevant biological systems (e.g., liver microsomes, cell cultures).
-
For in vivo studies, the compound is administered to a test subject (e.g., rodent model) via an appropriate route (e.g., oral gavage, intravenous injection).
-
-
Sample Collection:
-
Collect biological samples (e.g., plasma, urine, feces, tissue homogenates) at predetermined time points.
-
-
Sample Preparation:
-
Extract the parent compound and its potential metabolites from the biological matrix. This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The mass spectrometer is set to detect the mass of the deuterated parent compound and its expected metabolites. The deuterium label allows for clear differentiation from endogenous compounds.
-
Quantify the concentration of the parent compound and its metabolites over time to determine pharmacokinetic parameters.
-
General Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a metabolic study using a compound synthesized from this compound.
A Technical Guide to the Spectroscopic Analysis of Furan-3-methanol-d2
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Furan-3-methanol-d2, a deuterated isotopologue of Furan-3-methanol. Due to the limited availability of direct experimental spectra for this compound, this document presents the available data for the non-deuterated parent compound, Furan-3-methanol, and provides a detailed analysis of the expected spectral changes upon deuteration. The guide includes tabulated spectroscopic data, detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and a workflow diagram for the complete spectroscopic characterization of the compound.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for Furan-3-methanol and its deuterated analog, this compound.
Table 1: 1H NMR Data (Predicted for this compound, Experimental for Furan-3-methanol)
| Assignment | Furan-3-methanol 1H Chemical Shift (ppm) | Predicted this compound 1H Chemical Shift (ppm) | Notes on Deuteration |
| H2 | ~7.4 | ~7.4 | No significant change expected. |
| H4 | ~6.4 | ~6.4 | No significant change expected. |
| H5 | ~7.4 | ~7.4 | No significant change expected. |
| -CH2OH | ~4.5 | Signal Absent | The two protons on the methanol carbon are replaced by deuterium. |
| -OH | Variable | Variable | The hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent dependent. |
Table 2: 13C NMR Data (Predicted for this compound, Experimental for Furan-3-methanol)
| Assignment | Furan-3-methanol 13C Chemical Shift (ppm) | Predicted this compound 13C Chemical Shift (ppm) | Notes on Deuteration |
| C2 | ~143 | ~143 | No significant change expected. |
| C3 | ~125 | ~125 | No significant change expected. |
| C4 | ~110 | ~110 | No significant change expected. |
| C5 | ~140 | ~140 | No significant change expected. |
| -CH2OH | ~57 | ~57 (Signal may be a triplet due to C-D coupling) | The chemical shift is not expected to change significantly, but the signal will exhibit coupling to deuterium. |
Table 3: IR Spectroscopy Data (Predicted for this compound, Key Absorptions for Furan-3-methanol)
| Functional Group | Furan-3-methanol IR Absorption (cm-1) | Predicted this compound IR Absorption (cm-1) | Notes on Deuteration |
| O-H Stretch | 3300-3400 (broad) | 3300-3400 (broad) | No change. |
| C-H Stretch (furan) | ~3100 | ~3100 | No significant change. |
| C-H Stretch (alkane) | 2850-2960 | Absent/Shifted | C-H stretching bands will be replaced by C-D stretching bands at a lower frequency (~2100-2200 cm-1). |
| C=C Stretch (furan) | ~1600, ~1500 | ~1600, ~1500 | No significant change. |
| C-O Stretch | 1020-1050 | 1020-1050 | No significant change. |
| C-H Bend (alkane) | ~1450 | Absent/Shifted | C-H bending vibrations will be replaced by C-D bending vibrations at a lower frequency. |
Table 4: Mass Spectrometry Data (Predicted for this compound, Experimental for Furan-3-methanol)
| Ion | Furan-3-methanol m/z | Predicted this compound m/z | Notes on Deuteration |
| [M]+ | 98 | 100 | The molecular ion peak is shifted by +2 due to the two deuterium atoms.[1] |
| [M-H]+ | 97 | 99/98 | Loss of a proton or deuteron. |
| [M-OH]+ | 81 | 83/82 | Loss of the hydroxyl group. |
| [M-CH2OH]+ | 67 | 67 | Fragmentation of the side chain. |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a broadband probe is recommended.
-
1H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Number of Scans: 16 to 64 scans are generally sufficient for good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
13C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
Spectral Range: Typically scanned from 4000 to 400 cm-1.
-
Resolution: A resolution of 4 cm-1 is generally sufficient.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
-
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable organic molecules.
-
Electron Energy: A standard energy of 70 eV is used to induce ionization and fragmentation.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 10-200 amu) to detect the molecular ion and key fragment ions.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Methodological & Application
Application Note: Quantitative Analysis of Furan-3-methanol using Gas Chromatography-Mass Spectrometry with Furan-3-methanol-d2 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-3-methanol is a furan derivative that can be found in various food products and may be formed during thermal processing.[1] Accurate and reliable quantification of such compounds is crucial for food safety assessment, quality control, and research in toxicology and drug metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[2][3] The use of a stable isotope-labeled internal standard, such as Furan-3-methanol-d2, in a technique known as isotope dilution mass spectrometry (IDMS), is the gold standard for achieving the highest accuracy and precision in quantitative analysis.[4][5]
The principle of IDMS lies in the addition of a known amount of the isotopically labeled analog of the analyte to the sample at the beginning of the sample preparation process.[6][7] The deuterated internal standard (this compound) is chemically identical to the analyte (Furan-3-methanol) and thus exhibits the same behavior during extraction, derivatization, and chromatographic separation.[5] However, it can be distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer.[8] This allows for the correction of any sample loss during preparation and instrumental variability, leading to highly reliable quantification.[4][5]
This application note provides a detailed protocol for the quantitative analysis of Furan-3-methanol in a given matrix using GC-MS with this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
Furan-3-methanol (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥98%)[9]
-
-
Solvents and Reagents:
-
Methanol (HPLC or GC grade)
-
Dichloromethane (GC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
(Optional) Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Preparation of Standard Solutions
a. Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Furan-3-methanol and this compound into separate 10 mL volumetric flasks.
-
Record the exact weights.
-
Dissolve the compounds in methanol and fill the flasks to the mark.
-
Calculate the exact concentration of each stock solution. These solutions should be stored at -20°C.
b. Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the Furan-3-methanol primary stock solution with methanol.
-
The concentration range should be selected to bracket the expected concentration of the analyte in the samples. A typical range could be 1 ng/mL to 1000 ng/mL.
c. Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a concentration of 10 µg/mL by diluting the primary stock solution with methanol. The optimal concentration may vary depending on the expected analyte concentration and instrument sensitivity.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of the sample (e.g., beverage, biological fluid) into a 15 mL glass centrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each sample, calibration standard, and quality control sample.
-
Vortex for 30 seconds.
-
Add 1 g of sodium chloride to the tube to facilitate phase separation.
-
Add 5 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen at room temperature.
-
Transfer the concentrated extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.
GC-MS Analysis
The following table outlines the recommended GC-MS parameters. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Furan-3-methanol | m/z 98 (Quantifier), 69, 41 (Qualifiers) |
| This compound | m/z 100 (Quantifier), 71, 41 (Qualifiers) |
Note: The selection of quantifier and qualifier ions should be confirmed by analyzing the mass spectra of the pure standards.
Data Presentation
Calibration Curve Data (Hypothetical)
The calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,500 | 0.0101 |
| 5 | 7,650 | 151,200 | 0.0506 |
| 10 | 15,300 | 150,800 | 0.1015 |
| 50 | 75,800 | 149,900 | 0.5057 |
| 100 | 151,200 | 150,100 | 1.0073 |
| 500 | 755,000 | 149,500 | 5.0502 |
| 1000 | 1,508,000 | 150,300 | 10.0333 |
A linear regression of this data would yield a calibration equation (e.g., y = 0.01x + 0.0001) with a high correlation coefficient (R² > 0.995).
Sample Analysis Results (Hypothetical)
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Sample A | 45,600 | 148,900 | 0.3062 | 30.6 |
| Sample B | 12,300 | 151,500 | 0.0812 | 8.1 |
| QC Low (15 ng/mL) | 22,700 | 150,200 | 0.1511 | 15.1 |
| QC High (750 ng/mL) | 1,132,500 | 150,800 | 7.5100 | 750.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Furan-3-methanol.
Principle of Isotope Dilution Mass Spectrometry
Caption: Principle of Isotope Dilution for accurate quantification.
References
- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
- 5. lcms.cz [lcms.cz]
- 6. gcms.cz [gcms.cz]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. This compound | TRC-F864002-100MG | LGC Standards [lgcstandards.com]
Application Note: Quantitative Analysis of Furan Metabolites Using Furan-3-methanol-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan moieties are present in numerous pharmaceutical compounds. The in vivo metabolism of these compounds can lead to the formation of reactive metabolites, such as cis-2-butene-1,4-dial (BDA), which can covalently bind to cellular macromolecules, including proteins and DNA, potentially leading to toxicity. Therefore, the quantitative analysis of furan metabolites is crucial in drug development to assess the bioactivation potential and safety profile of furan-containing drug candidates.
This application note provides a detailed protocol for the sensitive and selective quantification of furan metabolites in biological matrices using a robust LC-MS/MS method with Furan-3-methanol-d2 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.
Furan Bioactivation Pathway
Furan-containing compounds can undergo metabolic activation, primarily mediated by cytochrome P450 enzymes in the liver, to form a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). BDA can then react with various cellular nucleophiles, such as glutathione (GSH) and lysine residues in proteins, to form a variety of metabolites. Monitoring these metabolites provides a direct measure of the bioactivation of the parent drug.
Caption: Metabolic activation of furan-containing drugs.
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis for the quantification of furan metabolites in plasma and liver microsomes.
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Reference standards for target furan metabolites
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2EDTA)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% MeOH).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), the furan-containing test compound (e.g., 1 µM), and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the test compound and incubate at 37°C.
-
At specified time points, quench the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound.
-
Follow steps 4-8 from the plasma sample preparation protocol.
Caption: Experimental workflow for furan metabolite analysis.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions: The specific precursor and product ion transitions for each furan metabolite and this compound need to be optimized by direct infusion of the individual compounds.
Quantitative Data
The following tables summarize typical quantitative performance parameters that can be achieved with this method. These values should be established and validated in the user's laboratory.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | r² |
| Metabolite A | Plasma | 0.5 - 500 | 0.5 | >0.995 |
| Metabolite B | Plasma | 1.0 - 1000 | 1.0 | >0.995 |
| Metabolite C | HLM | 0.2 - 200 | 0.2 | >0.996 |
Table 2: Accuracy and Precision
| Analyte | Matrix | Spiked Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Metabolite A | Plasma | 1.5 | 98.5 | 5.2 |
| 50 | 101.2 | 3.8 | ||
| 400 | 99.1 | 4.1 | ||
| Metabolite B | HLM | 0.6 | 102.3 | 6.5 |
| 20 | 97.8 | 4.9 | ||
| 150 | 100.5 | 3.2 |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of furan metabolites in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for supporting drug discovery and development programs by enabling a thorough assessment of the metabolic activation of furan-containing drug candidates. The provided protocols and performance characteristics can be adapted and validated for specific furan metabolites of interest.
Application Notes and Protocols for Furan-3-methanol-d2 in Kinetic Isotope Effect Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining steps of chemical and enzymatic processes. By replacing an atom with its heavier isotope, changes in the reaction rate can be observed, which can elucidate the nature of bond-breaking and bond-forming events in the transition state. Deuterium (²H or D), being twice the mass of protium (¹H), often exhibits a significant KIE, making it a valuable probe in mechanistic studies.[1] In drug development, understanding the metabolic fate of a drug candidate is crucial, and KIE studies using deuterated compounds can help identify metabolic liabilities and guide the design of more stable and safer drugs.[2][3]
Furan-3-methanol-d2 is a deuterated analog of furan-3-methanol. The furan moiety is present in numerous natural products and pharmaceutical compounds. However, the furan ring can be a site of metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites that can cause toxicity.[4][5][6] The primary metabolism of furan involves the oxidation of the furan ring to a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[3][4][6] This biotransformation is primarily catalyzed by CYP2E1 in humans.[2][6]
These application notes describe the use of this compound in KIE studies to investigate the mechanism of CYP-mediated metabolism of furan-containing compounds. While the primary site of metabolism is expected to be the furan ring, the deuterium substitution on the methanol group allows for the investigation of a secondary kinetic isotope effect (SKIE). A SKIE can provide valuable information about changes in hybridization or the steric and electronic environment of the transition state during the enzymatic reaction.
Application: Probing the Transition State of CYP-Mediated Furan Oxidation
This compound can be employed in competitive KIE experiments to probe the transition state of the CYP-catalyzed oxidation of the furan ring. By incubating an equimolar mixture of furan-3-methanol and this compound with a source of CYP enzymes (e.g., human liver microsomes), the relative rates of metabolism can be determined by monitoring the disappearance of the parent compounds or the formation of their respective metabolites over time using liquid chromatography-mass spectrometry (LC-MS).
The observation of a significant SKIE (kH/kD ≠ 1) would suggest that the hydroxymethyl group, while not directly involved in the bond-breaking event, influences the stability of the transition state of the furan ring oxidation. This could be due to steric effects, alterations in electronic properties, or changes in binding affinity within the enzyme's active site.
Postulated Metabolic Pathway
Based on the known metabolism of furan, the proposed metabolic activation of furan-3-methanol by CYP enzymes is depicted below. The initial oxidation of the furan ring is expected to form a reactive aldehyde metabolite.
Caption: Postulated metabolic pathway of furan-3-methanol.
Experimental Protocols
Protocol 1: In Vitro Competitive Kinetic Isotope Effect Study in Human Liver Microsomes
This protocol describes a competitive KIE experiment to determine the effect of deuterium substitution on the metabolism of furan-3-methanol by human liver microsomes (HLMs).
Materials:
-
Furan-3-methanol
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound not related to the substrate)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the competitive KIE experiment.
Procedure:
-
Prepare Substrate Stock Solution: Prepare a 1:1 molar ratio stock solution of furan-3-methanol and this compound in a suitable solvent (e.g., methanol, ensuring the final solvent concentration in the incubation is low, typically <1%).
-
Prepare Incubation Mixture: In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration of 0.5 mg/mL)
-
The mixed substrate stock solution (final concentration of each substrate, e.g., 1 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubation and Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard to the respective wells.
-
Protein Precipitation: After the final time point, centrifuge the plate at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Develop a sensitive and specific LC-MS/MS method to separate and quantify the remaining concentrations of furan-3-methanol and this compound, as well as the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the remaining substrate concentration versus time for both furan-3-methanol (light) and this compound (heavy).
-
Determine the first-order rate constant (k) for the disappearance of each substrate from the slope of the linear regression.
-
Calculate the Kinetic Isotope Effect as the ratio of the rate constants: KIE = k_light / k_heavy .
-
Data Presentation
The quantitative data from the KIE experiment should be summarized in clear, structured tables for easy comparison.
Table 1: LC-MS/MS Parameters for Analyte Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Furan-3-methanol | Value | Value | Value |
| This compound | Value | Value | Value |
| Internal Standard | Value | Value | Value |
(Note: The m/z values would need to be determined experimentally based on the specific mass spectrometer used.)
Table 2: Hypothetical Results of a Competitive KIE Experiment
| Substrate | Rate Constant (k) (min⁻¹) | Standard Deviation |
| Furan-3-methanol (light) | 0.045 | ± 0.003 |
| This compound (heavy) | 0.042 | ± 0.002 |
| Kinetic Isotope Effect (KIE = k_light / k_heavy) | 1.07 |
Interpretation of Results
-
KIE ≈ 1: A KIE value close to 1 indicates that deuterium substitution at the hydroxymethyl position has no significant effect on the rate of metabolism. This would suggest that this position is not involved in the rate-determining step and that the transition state is not sensitive to isotopic substitution at this site.
-
KIE > 1 (Normal KIE): A KIE value significantly greater than 1 would indicate a normal secondary kinetic isotope effect. This could imply that the C-D bond is "stiffer" than the C-H bond, and there is a change in hybridization or steric environment at this position in the transition state that favors the lighter isotope.
-
KIE < 1 (Inverse KIE): An inverse KIE (value less than 1) would suggest that the transition state is more stable with the heavier isotope. This can occur if there is a change in coordination or if vibrational frequencies are altered in a way that favors the deuterated compound in the transition state.
Conclusion
This compound is a valuable tool for investigating the mechanisms of CYP-mediated metabolism of furan-containing compounds. The detailed protocol provided here for a competitive KIE study allows researchers to probe the subtle effects of isotopic substitution on the enzymatic reaction, providing insights into the structure and energetics of the transition state. The results from such studies can be instrumental in understanding the potential for metabolic activation and in guiding the development of safer drug candidates.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furan-3-methanol-d2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-3-methanol is an organic heterocyclic compound recognized as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] The furan scaffold itself is present in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anti-cancer effects.[2] The deuterated form, Furan-3-methanol-d2, offers a valuable tool for researchers, primarily due to the "deuterium effect." The substitution of hydrogen with its stable heavy isotope, deuterium, can significantly alter the metabolic fate of a compound. This often leads to increased metabolic stability by slowing the rate of enzymatic breakdown, which can enhance a drug's half-life or reduce the formation of toxic metabolites.[3]
These application notes provide a general framework for utilizing this compound in a cell culture setting. As there is limited published data on the specific cellular effects of this deuterated compound, the following protocols are intended as a starting point for researchers to determine optimal conditions and assess its biological activity in their specific experimental systems. The initial critical step is to establish a suitable working concentration and to characterize the cytotoxic profile of the compound.
Properties of this compound
A summary of the key physical and chemical properties is provided in Table 1. This information is essential for accurate stock solution preparation and for understanding the compound's behavior in aqueous solutions.
| Property | Value | Reference |
| Chemical Formula | C₅H₄D₂O₂ | |
| Molecular Weight | 100.11 g/mol | |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 79-80 °C at 17 mmHg (for non-deuterated form) | [4] |
| Density | ~1.139 g/mL at 25 °C (for non-deuterated form) | [4] |
| Solubility | Soluble in water, DMSO, Ethanol | [5] |
| Storage | Store at 2-8°C. Protect from light and moisture. | [1] |
Experimental Protocols
Preparation of Stock Solutions
Accurate preparation of a high-concentration stock solution is critical for ensuring reproducibility in cell-based assays. Given its solubility, Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound.
Materials:
-
This compound
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated pipettes
Protocol:
-
Bring the this compound vial to room temperature before opening.
-
Based on the molecular weight (100.11 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.0011 mg of this compound in 1 mL of DMSO.
-
Add the calculated amount of this compound to the appropriate volume of sterile DMSO in a sterile tube.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if precipitation is observed.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol for Determining Compound Cytotoxicity (IC50)
Before assessing the biological activity of this compound, it is essential to determine its cytotoxic profile and the half-maximal inhibitory concentration (IC50). The following protocol uses a resazurin (e.g., AlamarBlue) or MTT-based assay, which are common methods for assessing cell viability.[7]
Materials:
-
Selected cell line(s) (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Resazurin-based or MTT cell viability assay reagent
-
Plate reader (spectrophotometer or fluorometer)
-
Vehicle control (DMSO)
-
Positive control (e.g., doxorubicin, staurosporine)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Remember to prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Viability Assay:
-
For Resazurin-based assays: Add the reagent (typically 10-20 µL per well) directly to the culture medium and incubate for 1-4 hours. Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
For MTT assays: Add MTT reagent, incubate for 2-4 hours to allow for formazan crystal formation. Then, add the solubilization solution, incubate until crystals are dissolved, and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the cell viability (%) against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation: The results of the cytotoxicity assay should be summarized in a clear format.
Table 2: Illustrative Cytotoxicity Data for this compound
| Cell Line | Incubation Time (h) | IC50 Value (µM) |
|---|---|---|
| Cell Line A | 24 | e.g., 75.2 |
| 48 | e.g., 51.8 | |
| Cell Line B | 24 | e.g., >100 |
| | 48 | e.g., 89.4 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for screening a novel compound like this compound in a cell culture system.
Caption: Workflow for testing this compound in cell culture.
Hypothetical Signaling Pathway Investigation
Once a biological effect is observed, researchers may wish to investigate the underlying mechanism. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a novel compound.
Caption: Hypothetical signaling pathway for investigation.
References
- 1. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Furan-3-methanol, a Metabolite of Furan-Containing Pharmaceuticals, Using Furan-3-methanol-d2 as an Internal Standard
Introduction
The furan moiety is a common structural feature in a variety of pharmaceuticals and natural products.[1][2] The in vivo metabolism of furan-containing compounds is of significant interest in drug development, as it can lead to the formation of both active and potentially toxic metabolites. One such metabolite, Furan-3-methanol, can be formed through the hydroxylation of a methyl group attached to the furan ring of a parent drug. Accurate quantification of Furan-3-methanol in biological matrices is crucial for pharmacokinetic studies and safety assessments.
This application note describes a robust and sensitive method for the quantification of Furan-3-methanol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Furan-3-methanol-d2. The use of a deuterated internal standard is critical for correcting matrix effects and ensuring high accuracy and precision in bioanalytical methods.
Principle
The method is based on the principle of stable isotope dilution analysis (SIDA). A known amount of this compound is spiked into the plasma sample, which then undergoes a protein precipitation extraction. The extract is analyzed by LC-MS/MS. Furan-3-methanol and this compound co-elute chromatographically but are distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of Furan-3-methanol in the original sample, effectively minimizing the impact of sample preparation variability and matrix-induced ion suppression or enhancement.
Hypothetical Metabolic Pathway
For the purpose of this application note, we will consider a hypothetical furan-containing drug, "Furan-Drug X," which undergoes metabolic transformation to Furan-3-methanol. The proposed metabolic pathway involves cytochrome P450-mediated oxidation of a methyl group on the furan ring.
Experimental Protocols
Materials and Reagents
-
Furan-3-methanol (≥98% purity)
-
This compound (≥98% purity, D atom purity ≥98%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
96-well protein precipitation plates
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Furan-3-methanol and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Furan-3-methanol stock solution in 50% methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50% methanol/water.
-
Sample Preparation
A protein precipitation method is employed for the extraction of Furan-3-methanol from human plasma.
-
To 50 µL of human plasma in a 96-well plate, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to each well.
-
Seal the plate and vortex for 5 minutes at 1200 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid).
-
Seal the plate and vortex for 2 minutes.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Energy | Optimized for each transition (See Table 1) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Furan-3-methanol | 99.04 | 71.05 | 15 |
| This compound | 101.05 | 73.06 | 15 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Data Analysis and Results
The concentration of Furan-3-methanol in the plasma samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
Method Validation Summary
The described method was validated according to standard bioanalytical method validation guidelines. A summary of the validation parameters is presented in Table 2.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Corrected by the internal standard; CV < 15% |
| Recovery | Consistent and reproducible |
| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |
Conclusion
This application note provides a detailed protocol for the sensitive and selective quantification of Furan-3-methanol in human plasma using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of pharmaceutical development programs involving furan-containing compounds. The provided workflow and parameters can be adapted for the analysis of other furan metabolites in various biological matrices.
References
Application Note: Furan-3-methanol-d2 as a Potential Tracer in Metabolic Pathway Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific studies on the use of Furan-3-methanol-d2 as a metabolic tracer or detailed metabolic pathways for furan-3-methanol. The following application note is a theoretical guide based on the known metabolism of the parent compound, furan, and established principles of using deuterated tracers in metabolic analysis.
Introduction
Furan and its derivatives are of significant interest in toxicology and drug metabolism due to their potential for metabolic activation to reactive intermediates. The parent compound, furan, is a known hepatotoxicant and carcinogen in rodents, with its toxicity being dependent on metabolic activation by cytochrome P450 (CYP) enzymes. This activation leads to the formation of a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA), which can form adducts with cellular macromolecules.
Furan-3-methanol, a substituted furan, is a potential candidate for metabolic studies to understand how substituents on the furan ring influence its bioactivation. The use of isotopically labeled compounds, such as this compound (with deuterium on the methanol group), can be a powerful tool to trace its metabolic fate, identify metabolites, and elucidate the reaction mechanisms involved. Deuterium labeling allows for the differentiation of the compound and its metabolites from endogenous molecules by mass spectrometry and can help in determining the kinetic isotope effect (KIE) to identify rate-limiting steps in its metabolism.
This application note provides a theoretical framework for the use of this compound as a tracer in metabolic pathway analysis, including a hypothetical metabolic pathway, experimental protocols for in vitro studies, and potential data presentation formats.
Hypothetical Metabolic Pathway of Furan-3-methanol
Based on the known metabolism of furan, it is hypothesized that furan-3-methanol is also metabolized by cytochrome P450 enzymes. The primary metabolic activation step is likely the oxidation of the furan ring to a reactive intermediate analogous to BDA. The methanol substituent may or may not be further metabolized.
A plausible hypothetical metabolic pathway is outlined below:
-
CYP450-mediated Oxidation: The furan ring of furan-3-methanol is oxidized by CYP enzymes (e.g., CYP2E1, CYP3A4) to form a reactive aldehyde intermediate.
-
Further Oxidation/Conjugation: The methanol group could potentially be oxidized to a carboxylic acid. The reactive aldehyde can be detoxified by conjugation with glutathione (GSH).
-
Adduct Formation: The reactive aldehyde can form adducts with cellular nucleophiles such as proteins and DNA, which is a key mechanism of furan-induced toxicity.
The use of this compound would be instrumental in confirming this pathway and identifying the resulting metabolites. The deuterium label would result in a 2-dalton mass shift in the parent compound and its metabolites, facilitating their detection and quantification by mass spectrometry.
Application Notes and Protocols: Methods for Introducing Deuterium into Furan Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium, a stable isotope of hydrogen, into organic molecules offers a powerful tool in drug discovery and development. Deuteration can significantly alter the pharmacokinetic properties of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved metabolic stability, increased half-life, and potentially reduced dosage and side effects. The furan ring is a common motif in many pharmaceuticals and biologically active compounds. Therefore, efficient methods for the selective deuteration of furan rings are of high interest to medicinal chemists and researchers.
These application notes provide an overview of common methods for introducing deuterium into furan rings, complete with detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific application.
Methods for Deuteration of Furan Rings
Several methods have been developed for the introduction of deuterium into furan rings. The choice of method depends on the desired level and position of deuteration, the substrate's functional group tolerance, and the availability of deuterated reagents. The most common approaches include:
-
Transition Metal-Catalyzed H-D Exchange: This is a versatile and widely used method that employs transition metal catalysts, such as palladium or platinum, to facilitate the exchange of hydrogen atoms on the furan ring with deuterium from a deuterium source, typically deuterium gas (D₂) or heavy water (D₂O).
-
Base-Catalyzed H-D Exchange: In this method, a strong base is used to deprotonate the acidic protons on the furan ring, followed by quenching with a deuterium source, usually heavy water (D₂O). This method is particularly effective for deuterating the acidic α-protons of the furan ring.
-
Synthesis from Deuterated Precursors: This approach involves the synthesis of the furan ring from starting materials that are already deuterated. This method allows for precise control over the location of deuterium incorporation.
Quantitative Data Summary
The following table summarizes the quantitative data for different methods of deuterating furan rings, providing a comparison of their efficiency in terms of deuterium incorporation and reaction yield.
| Method | Substrate | Catalyst/Base | Deuterium Source | Temp. (°C) | Time (h) | % D Incorporation | Yield (%) | Reference |
| Transition Metal-Catalyzed | 2-Methylfuran | Pd/C | D₂ | 90-220 | - | High (ring saturation) | - | [1] |
| 2,5-Dimethylfuran | Pt/C | D₂ | 90-220 | - | High (ring saturation and C-O cleavage) | - | [1] | |
| Base-Catalyzed | Furan | K₂CO₃ | D₂O | >150 | - | - | - | [2] |
| Synthesis from Precursors | 2,5-bis[tri-n-butyltin]-furan-d₂ | - | - | - | - | >98 | Good | [3] |
Note: Detailed yield and %D incorporation data are often not explicitly compiled in single sources and can vary significantly based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Deuteration of 2-Methylfuran
This protocol describes the general procedure for the deuteration of 2-methylfuran using a palladium on carbon (Pd/C) catalyst and deuterium gas, leading to the saturation of the furan ring.[1]
Materials:
-
2-Methylfuran
-
5% Palladium on Carbon (Pd/C)
-
Deuterium gas (D₂)
-
Anhydrous solvent (e.g., dioxane, ethyl acetate)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, add 2-methylfuran (1.0 eq) and 5% Pd/C (5-10 mol%).
-
Add the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the autoclave and purge it several times with deuterium gas.
-
Pressurize the autoclave with deuterium gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 90-150 °C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots using GC-MS or ¹H NMR.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the deuterium gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the deuterated product.
-
Purify the product if necessary by distillation or column chromatography.
-
Characterize the product and determine the deuterium incorporation level by ¹H NMR, ²H NMR, and mass spectrometry.
Protocol 2: Base-Catalyzed H-D Exchange of Furan
This protocol outlines a general method for the deuteration of furan via base-catalyzed hydrogen-deuterium exchange using potassium carbonate and heavy water.[2]
Materials:
-
Furan
-
Potassium carbonate (K₂CO₃)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
A sealed reaction vessel (e.g., a thick-walled glass ampoule or a stainless-steel reactor)
Procedure:
-
Place furan (1.0 eq), potassium carbonate (0.1-0.2 eq), and deuterium oxide (a large excess) in the reaction vessel.
-
Seal the vessel securely.
-
Heat the reaction mixture to a temperature above 150 °C (typically 180-250 °C). Caution: This reaction is performed at high temperatures and pressures. Ensure the reaction vessel is appropriate and take all necessary safety precautions.
-
Maintain the reaction at the elevated temperature for several hours to days, depending on the desired level of deuteration.
-
After the reaction period, cool the vessel to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
Extract the deuterated furan with a low-boiling-point organic solvent (e.g., diethyl ether or pentane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Carefully remove the solvent by distillation at atmospheric pressure to isolate the deuterated furan.
-
Determine the extent and position of deuteration using ¹H NMR, ²H NMR, and mass spectrometry.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described deuteration methods.
Caption: Workflow for Transition Metal-Catalyzed Deuteration.
Caption: Workflow for Base-Catalyzed H-D Exchange.
Analysis of Deuterium Incorporation
Accurate determination of the percentage and position of deuterium incorporation is crucial. The primary analytical techniques for this purpose are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or reduction in the integration of proton signals directly indicates the extent of deuteration at specific positions.
-
²H NMR: Directly observes the deuterium nuclei, providing information about the positions of deuteration.
-
-
Mass Spectrometry (MS): The mass spectrum of a deuterated compound will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated. The isotopic distribution pattern can be used to quantify the level of deuteration.
Applications in Drug Development
The deuteration of furan-containing drug candidates can have a profound impact on their therapeutic potential. For instance, in the development of antiparasitic drugs like furamidine, deuterated analogs have been synthesized to study their metabolic pathways and potentially improve their pharmacokinetic profiles. The synthesis of deuterated standards of furan-containing molecules is also essential for quantitative bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies.
Conclusion
The methods described in these application notes provide a foundation for researchers to introduce deuterium into furan rings for various scientific and pharmaceutical applications. The choice of method should be carefully considered based on the specific requirements of the target molecule and the desired outcome. Detailed analysis of the deuterated products is essential to confirm the success of the reaction and to quantify the level of deuterium incorporation.
References
Application Notes & Protocols: Elucidating Furan Derivative Reaction Mechanisms with Furan-3-methanol-d2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isotopic labeling is a powerful technique for elucidating reaction mechanisms in organic chemistry and drug metabolism.[1][2] The substitution of an atom with its heavier isotope can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE).[3] The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. Furan-3-methanol-d2, a deuterium-labeled analog of furan-3-methanol, is a valuable tool for investigating the mechanisms of reactions involving the hydroxymethyl group, such as oxidation, as well as its influence on the reactivity of the furan ring. This document provides detailed application notes and protocols for the use of this compound in mechanistic studies.
Application 1: Investigating the Mechanism of Furan-3-methanol Oxidation
Objective: To determine if the C-H bond of the hydroxymethyl group is broken in the rate-determining step of the oxidation of furan-3-methanol to furan-3-carbaldehyde.
Background: The oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. Several mechanisms are possible, depending on the oxidant used. By comparing the rate of oxidation of furan-3-methanol with that of this compound, we can determine the primary kinetic isotope effect (kH/kD). A significant kH/kD value (>2) would indicate that the C-H bond is broken in the rate-determining step.
Experimental Protocol:
Materials:
-
Furan-3-methanol
-
This compound
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Manganese dioxide (MnO2))
-
Anhydrous dichloromethane (DCM)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: Prepare two sets of reactions in parallel. In one set, dissolve furan-3-methanol (1 mmol) and the internal standard (0.5 mmol) in anhydrous DCM (10 mL). In the second set, use this compound (1 mmol) under the same conditions.
-
Reaction Initiation: Add the oxidizing agent (e.g., PCC, 1.5 mmol) to each reaction mixture at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a short column of silica gel and eluting with a suitable solvent (e.g., diethyl ether) to remove the oxidant.
-
Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the remaining furan-3-methanol (or this compound) and the formed furan-3-carbaldehyde relative to the internal standard.
-
Data Analysis:
-
Plot the concentration of the reactant versus time for both the deuterated and non-deuterated substrates.
-
Determine the initial reaction rate for both reactions from the slope of the initial linear portion of the concentration-time plot.
-
Calculate the kinetic isotope effect (KIE) as the ratio of the initial rate of the non-deuterated reaction (kH) to the initial rate of the deuterated reaction (kD): KIE = kH / kD.
-
Data Presentation:
Table 1: Hypothetical Reaction Rates for the Oxidation of Furan-3-methanol and this compound
| Substrate | Initial Rate (kH) (M/s) | Initial Rate (kD) (M/s) |
| Furan-3-methanol | 1.5 x 10⁻⁴ | - |
| This compound | - | 3.0 x 10⁻⁵ |
Table 2: Calculated Kinetic Isotope Effect
| Reaction | kH / kD | Mechanistic Implication |
| Oxidation of Furan-3-methanol | 5.0 | C-H bond cleavage is the rate-determining step. |
Visualization:
Caption: Proposed mechanism for the oxidation of Furan-3-methanol.
Application 2: Probing Secondary Isotope Effects in Electrophilic Aromatic Substitution
Objective: To investigate the electronic effect of the deuterated hydroxymethyl group on the rate of electrophilic aromatic substitution on the furan ring.
Background: Furan undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions.[4][5][6][7] The hydroxymethyl group at the 3-position can influence the reactivity and regioselectivity of this reaction. A secondary kinetic isotope effect may be observed if the vibrational frequency of the C-D bond in the deuterated substrate changes upon formation of the transition state, even though the bond is not broken.
Experimental Protocol:
Materials:
-
Furan-3-methanol
-
This compound
-
Electrophile (e.g., N-Bromosuccinimide (NBS))
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Internal standard
-
High-performance liquid chromatography (HPLC) or GC-MS
Procedure:
-
Reaction Setup: Set up parallel reactions with furan-3-methanol and this compound as described in the previous protocol.
-
Reaction Initiation: Add the electrophile (e.g., NBS, 1.1 equivalents) to each reaction mixture at a controlled temperature.
-
Monitoring and Analysis: Monitor the disappearance of the starting material and the formation of the product (e.g., 2-bromo-furan-3-methanol) over time using HPLC or GC-MS.
-
Data Analysis: Calculate the initial rates and the kinetic isotope effect (kH/kD) as previously described.
Data Presentation:
Table 3: Hypothetical Reaction Rates for the Bromination of Furan-3-methanol and this compound
| Substrate | Initial Rate (kH) (M/s) | Initial Rate (kD) (M/s) |
| Furan-3-methanol | 8.2 x 10⁻⁵ | - |
| This compound | - | 7.9 x 10⁻⁵ |
Table 4: Calculated Secondary Kinetic Isotope Effect
| Reaction | kH / kD | Mechanistic Implication |
| Bromination of Furan-3-methanol | 1.04 | Small normal secondary KIE suggests a change in hybridization at the carbon bearing the deuterated group in the transition state, consistent with the formation of a sigma complex. |
Visualization:
Caption: General workflow for KIE studies.
This compound is a versatile tool for probing the reaction mechanisms of furan derivatives. By carefully designing experiments and analyzing the kinetic isotope effects, researchers can gain deep insights into the rate-determining steps and transition state structures of various chemical transformations. These studies are crucial for optimizing reaction conditions, designing novel synthetic routes, and understanding the metabolic pathways of furan-containing compounds in drug development.
References
- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 5. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 6. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 7. quora.com [quora.com]
LC-MS/MS method development with Furan-3-methanol-d2
An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of Furan-3-methanol using its deuterated analog, Furan-3-methanol-d2, as an internal standard, offers high sensitivity and selectivity. This approach is crucial in various fields, including pharmaceutical analysis, environmental testing, and clinical toxicology, where precise measurement of trace-level compounds is essential.[1][2] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[3] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the results.[4][5]
This compound is chemically identical to the analyte, ensuring they co-elute during chromatography.[1][4] However, its slightly higher mass allows it to be distinguished by the mass spectrometer. This co-elution is critical for correcting analytical variabilities such as ion suppression or enhancement, which can significantly impact data integrity in complex matrices.[1][4]
The development of a robust LC-MS/MS method involves the careful optimization of several key parameters. This includes the selection of an appropriate chromatographic column and mobile phase to achieve efficient separation and good peak shape, as well as the fine-tuning of mass spectrometer settings to maximize the signal response for both the analyte and the internal standard.[6][7][8] Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, providing superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[9]
Application Note
Title: A Sensitive and Robust LC-MS/MS Method for the Quantification of Furan-3-methanol in Human Plasma Using a Deuterated Internal Standard.
Abstract: This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Furan-3-methanol in human plasma. The method utilizes this compound as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation was performed using a straightforward protein precipitation protocol. Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution of water and methanol, both containing 0.1% formic acid. The analyte and internal standard were detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The method was validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ), demonstrating its suitability for high-throughput bioanalytical applications.
Experimental Protocols
Materials and Reagents
-
Standards: Furan-3-methanol (≥99% purity), this compound (≥98% purity, 99% isotopic purity).
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade).
-
Biological Matrix: Blank human plasma.
Instrumentation
-
LC System: A UPLC system (e.g., Waters ACQUITY UPLC or equivalent).
-
MS System: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 5500 or equivalent) with an electrospray ionization (ESI) source.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Furan-3-methanol and this compound in methanol to obtain 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare intermediate working solutions by serially diluting the primary stock solutions with a 50:50 methanol/water mixture to create calibration curve standards and quality control (QC) samples.[10]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution to all tubes except the blank matrix.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method Optimization and Parameters
MS/MS Parameter Optimization: The analyte and internal standard were optimized by direct infusion of 100 ng/mL solutions into the mass spectrometer.[6][11][12] A full scan was performed to identify the precursor ions, which corresponded to the protonated molecules [M+H]⁺. Subsequently, a product ion scan was conducted to identify the most abundant and stable fragment ions for MRM analysis. Collision energies were optimized for each transition to maximize signal intensity.[6]
Chromatographic Optimization: Different mobile phase compositions were tested to achieve optimal separation and peak shape.[6] A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B) provided the best results, enhancing ionization and improving peak symmetry.[8] A phenyl-hexyl column was also considered but the C18 column provided adequate retention and separation for this small polar molecule.[10]
Data and Results
Quantitative data for the optimized method are summarized in the tables below.
Table 1: Optimized MS/MS Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
|---|---|---|---|---|---|
| Furan-3-methanol | 99.1 | 71.1 | 100 | 15 | Quantifier |
| 99.1 | 81.1 | 100 | 12 | Qualifier | |
| This compound (IS) | 101.1 | 71.1 | 100 | 15 | Quantifier |
| | 101.1 | 83.1 | 100 | 12 | Qualifier |
Table 2: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-1.0 min (5% B), 1.0-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |
| Total Run Time | 5.0 minutes |
Table 3: Method Performance Characteristics
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[6] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | 90 - 110% |
| Matrix Effect | -8.5% to 7.2% |
| Recovery | > 85% |
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. texilajournal.com [texilajournal.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. spectroscopyworld.com [spectroscopyworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Furan-3-methanol-d2 in Environmental Sample Analysis
Introduction
Furan-3-methanol-d2 is a deuterated analog of Furan-3-methanol, a furan derivative that can be found as a specialty chemical intermediate and potentially as an environmental contaminant. Due to its isotopic labeling, this compound is an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry. This technique is highly accurate and precise as it effectively corrects for sample matrix effects and variations in extraction and analysis. These application notes provide detailed protocols for the use of this compound as an internal standard for the determination of Furan-3-methanol and other furan derivatives in various environmental matrices.
The methodologies described are based on established analytical techniques for furan compounds, primarily Solid Phase Microextraction (SPME) and Thermal Desorption (TD) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Application 1: Analysis of Furan Derivatives in Water Samples
This protocol outlines the determination of furan derivatives in water samples using headspace SPME followed by GC-MS. This compound is used as an internal standard to ensure accurate quantification.
Experimental Protocol
-
Sample Preparation:
-
Collect water samples in 20 mL headspace vials.
-
To each vial, add 5 g of the water sample.
-
Spike the sample with a known concentration of this compound solution (in methanol) to serve as the internal standard.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the solution and enhance the partitioning of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
-
Headspace Solid Phase Microextraction (HS-SPME):
-
Equilibrate the sample vial at 60°C for 15 minutes in a heating block or autosampler incubator.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for 30 minutes at 60°C to extract the volatile furan derivatives.
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the GC injector port at 250°C for 2 minutes in splitless mode.
-
Use a suitable capillary column (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm x 0.25 µm) for chromatographic separation.
-
The oven temperature program can be set as follows: initial temperature of 40°C for 4 minutes, ramped to 245°C at a rate of 5°C/min, and held for 5 minutes.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for the target furan derivatives and this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Method | HS-SPME-GC-MS | Adapted from[1][2] |
| Internal Standard | This compound | - |
| Sample Volume | 5 g | [3] |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | [4] |
| Extraction Time/Temp | 30 min at 60°C | [2] |
| Decision Limit (CCα) | 17 pg (for furan) | [1] |
| Detection Capability (CCβ) | 43 pg (for furan) | [1] |
| Repeatability (RSD) | 5-16% | [1] |
| Trueness | 87-93% | [1] |
Workflow Diagram
Application 2: Analysis of Furan Derivatives in Soil and Sediment Samples
This protocol describes the analysis of volatile furan derivatives in soil and sediment samples. The methodology utilizes headspace SPME-GC-MS with this compound as an internal standard.
Experimental Protocol
-
Sample Preparation:
-
Weigh 2 g of the soil or sediment sample into a 20 mL headspace vial.
-
Add 5 mL of reagent-free water to the vial to create a slurry.
-
Spike the sample with a known amount of this compound.
-
Add 2.5 g of sodium chloride to the vial.
-
Immediately seal the vial and vortex for 1 minute to ensure thorough mixing.
-
-
Headspace Solid Phase Microextraction (HS-SPME):
-
Incubate the vial at 60°C for 15 minutes.
-
Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes while maintaining the temperature at 60°C.
-
-
GC-MS Analysis:
-
Thermally desorb the analytes from the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.
-
Separate the compounds using a suitable capillary column (e.g., HP-5MS).
-
The oven temperature program can be set as follows: 40°C for 4 minutes, then ramp to 245°C at 5°C/min, and hold for 5 minutes.
-
Operate the mass spectrometer in SIM mode, monitoring characteristic ions for the target analytes and the deuterated internal standard.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Method | HS-SPME-GC-MS | Adapted from[2][4] |
| Internal Standard | This compound | - |
| Sample Weight | 2 g | - |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | [4] |
| Extraction Time/Temp | 30 min at 60°C | [2] |
| Extraction Recoveries | > 83% (for similar compounds) | [5] |
| Method Detection Limits | 0.13 ng/g (for atrazine in sediment) | [5] |
| Precision (RSD) | 3.2-16.1% | [5] |
Workflow Diagram
Application 3: Analysis of Furan Derivatives in Air Samples
This protocol is for the determination of volatile furan derivatives in air samples using thermal desorption tubes for sample collection and subsequent TD-GC-MS analysis, with this compound as an internal standard.
Experimental Protocol
-
Sample Collection and Standard Spiking:
-
Prepare thermal desorption tubes packed with a suitable sorbent (e.g., Tenax TA).
-
Prior to air sampling, spike the tubes with a known amount of this compound solution (in methanol) and purge with a stream of inert gas to remove the solvent.
-
Collect a known volume of air by drawing it through the sorbent tube using a calibrated air sampling pump.
-
-
Thermal Desorption and GC-MS Analysis:
-
Place the sampled tube in an automated thermal desorber.
-
Desorb the analytes by heating the tube (e.g., at 280°C for 5 minutes) and cryofocusing the desorbed compounds onto a cold trap.
-
Rapidly heat the cold trap to inject the analytes into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) for separation.
-
The GC oven temperature program can be set as follows: 40°C for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Operate the mass spectrometer in SIM mode to monitor for characteristic ions of the target furan derivatives and the deuterated internal standard.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Method | TD-GC-MS | Adapted from[6] |
| Internal Standard | This compound | - |
| Sorbent Material | Tenax TA | [6] |
| Primary Desorption | 280°C for 5 min | [6] |
| Limit of Quantitation | 0.06 ng/L (for furan in exhaled air) | [7] |
| Precision (RSD) | 9-20% | [6] |
| Accuracy | ~90% | [6] |
Workflow Diagram
References
- 1. Rapid determination of furan in heated foodstuffs by isotope dilution solid phase micro-extraction-gas chromatography--mass spectrometry (SPME-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baua.de [baua.de]
Troubleshooting & Optimization
Technical Support Center: Furan-3-methanol-d2 for Enhanced Mass Spectrometry Analysis
Welcome to the technical support center for the application of Furan-3-methanol-d2 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing this deuterated internal standard to improve signal-to-noise ratios and achieve more accurate and precise quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Furan-3-methanol, meaning two of its hydrogen atoms have been replaced with deuterium. In mass spectrometry, it serves as an ideal internal standard. Because it is chemically almost identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects.[1] However, its slightly higher mass allows it to be distinguished from the analyte by the mass spectrometer. This enables it to compensate for variations in sample preparation, injection volume, matrix effects, and instrument drift, leading to more accurate and reproducible quantification.[1]
Q2: How does using this compound improve the signal-to-noise (S/N) ratio?
While an internal standard doesn't directly increase the analyte's signal or decrease the baseline noise, it significantly improves the reliability and consistency of the measurement, which is crucial for distinguishing the true signal from the noise, especially at low concentrations. By providing a stable reference point, it allows for more accurate peak integration and reduces the impact of random fluctuations, effectively improving the quality of the quantitative data.
Q3: What are the key advantages of using a deuterated internal standard like this compound over an analog internal standard?
Deuterated internal standards are considered the gold standard for quantitative mass spectrometry for several reasons:
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Similar Physicochemical Properties: They behave almost identically to the analyte during sample extraction, chromatography, and ionization.
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Co-elution: They typically co-elute with the analyte, ensuring they are subjected to the same matrix effects at the same time.
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Reduced Ion Suppression/Enhancement Variability: By co-eluting, the deuterated standard helps to normalize for signal suppression or enhancement caused by the sample matrix.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
Deuterium atoms on a methylene group, as in this compound, are generally stable under typical LC-MS conditions. However, it is good practice to avoid highly acidic or basic mobile phases and prolonged exposure to protic solvents at elevated temperatures to minimize the risk of back-exchange.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity for this compound | 1. Incorrect Concentration: The internal standard concentration may be too low. 2. Ionization Issues: The mass spectrometer source conditions may not be optimal for ionizing Furan-3-methanol. 3. Degradation: The internal standard may have degraded in the stock solution or prepared sample. | 1. Prepare a fresh, higher concentration stock solution and re-spike your samples. 2. Optimize source parameters such as capillary voltage, gas flow, and temperature. 3. Prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C). Analyze a freshly prepared standard to check for degradation. |
| Analyte and Internal Standard Peaks are Not Co-eluting | 1. Isotope Effect: A slight chromatographic shift between the deuterated standard and the analyte can sometimes occur. 2. Column Overloading: Injecting too much sample can lead to peak distortion and apparent shifts in retention time. | 1. This is often minimal but can be addressed by adjusting the chromatographic gradient to ensure both peaks are within the same scan window for accurate integration. 2. Dilute your sample and re-inject. |
| Inconsistent Internal Standard Peak Area Across Samples | 1. Pipetting Errors: Inaccurate or inconsistent spiking of the internal standard. 2. Sample Matrix Variability: Significant differences in the matrix between samples can lead to varying degrees of ion suppression. 3. Injector Issues: Problems with the autosampler can lead to inconsistent injection volumes. | 1. Ensure pipettes are calibrated and use a consistent spiking procedure. 2. Re-evaluate your sample preparation method to better remove interfering matrix components. 3. Perform injector maintenance and run a series of blank injections to check for carryover and consistency. |
| Crosstalk or Isotopic Interference | The isotopic peaks of the analyte may overlap with the signal of the deuterated internal standard, or vice versa. | Select precursor and product ions for your MRM transitions that are unique to the analyte and the internal standard to minimize isotopic overlap. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of LC-MS grade methanol in a clean, amber glass vial.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Store at -20°C.
-
-
Working Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.
-
Add 990 µL of LC-MS grade methanol.
-
Vortex for 30 seconds.
-
This working solution can be used to spike samples.
-
Protocol 2: Sample Preparation for Quantitative Analysis
This is a general protein precipitation protocol. It may need to be optimized for your specific matrix and analyte.
-
Sample Aliquoting:
-
Pipette 100 µL of your sample (e.g., plasma, cell lysate) into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the 10 µg/mL this compound working solution to each sample.
-
Vortex briefly.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
-
Evaporation and Reconstitution (Optional):
-
For increased sensitivity, the supernatant can be dried down under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.
-
Protocol 3: Generic LC-MS/MS Method Parameters
These are starting parameters and should be optimized for your specific analyte and LC-MS system.
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
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Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
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Cone Gas Flow: 50 L/hr
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Collision Gas: Argon
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MRM Transitions: To be determined by infusing the analyte and this compound solutions into the mass spectrometer to identify the optimal precursor and product ions.
Data Presentation
The following table presents hypothetical data to illustrate the improvement in precision when using this compound as an internal standard for the quantification of an analyte at a low concentration (e.g., 10 ng/mL) in a complex matrix.
| Replicate | Analyte Peak Area (Without IS) | Analyte Peak Area / IS Peak Area (With this compound) |
| 1 | 12,543 | 0.48 |
| 2 | 10,987 | 0.49 |
| 3 | 14,012 | 0.51 |
| 4 | 11,560 | 0.50 |
| 5 | 13,254 | 0.49 |
| Average | 12,471.2 | 0.494 |
| Standard Deviation | 1,189.6 | 0.011 |
| %RSD | 9.5% | 2.3% |
As shown in the table, the use of this compound as an internal standard significantly reduces the relative standard deviation (%RSD), indicating a substantial improvement in the precision of the measurement.
Visualizations
References
Common issues with Furan-3-methanol-d2 stability in solution
Welcome to the Technical Support Center for Furan-3-methanol-d2. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing common stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated analog of Furan-3-methanol. The non-deuterated form is a versatile organic compound used as a building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] It is also utilized in the development of functional polymers and coatings due to its ability to enhance thermal stability and chemical resistance.[1] The deuterated form is often used as a stable isotope-labeled internal standard in analytical methods or to investigate reaction mechanisms and kinetic isotope effects.
Q2: What are the primary stability concerns for furan-containing compounds like this compound?
Furan rings, in general, are susceptible to degradation under certain conditions. The primary concerns include:
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Acid Sensitivity: Furan rings can undergo polymerization or ring-opening reactions in the presence of strong acids.[2]
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Thermal Degradation: Elevated temperatures can lead to the degradation of furan derivatives.[3][4]
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Oxidation: The furan ring can be susceptible to oxidation, leading to the formation of various degradation products.
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Photodegradation: Exposure to light, particularly UV light, can potentially degrade furan-containing molecules.
Q3: How does deuteration affect the stability of this compound?
Q4: What are the signs of this compound degradation in my solution?
Degradation of your this compound solution may be indicated by:
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Color Change: The appearance of a yellow or brownish tint in a previously colorless solution.
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Precipitate Formation: The formation of solid material, which could be a result of polymerization.
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Inconsistent Analytical Results: Drifting retention times, new peaks appearing in your chromatograms (e.g., HPLC or GC), or a decrease in the main peak area over time.
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pH Shift: A change in the pH of the solution may indicate the formation of acidic degradation products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of this compound. | 1. Analyze a freshly prepared standard: This will help confirm if the issue is with the stored solution or the analytical method itself.2. Review solution preparation and storage: Check the pH, solvent, temperature, and light exposure of your stored solution.3. Perform forced degradation studies: Subject a sample to stress conditions (acid, base, heat, oxidation, light) to identify potential degradation products and their chromatographic behavior. This can help in identifying the unknown peaks in your sample. |
| Decreasing peak area over time | Instability of this compound in the chosen solvent or storage conditions. | 1. Optimize storage conditions: Store solutions at a lower temperature (e.g., 2-8 °C or frozen), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).2. Evaluate different solvents: If possible, test the stability in a range of solvents (e.g., aprotic vs. protic, different pH buffers).3. Prepare fresh solutions: For critical experiments, use freshly prepared solutions to ensure accuracy. |
| Solution turning yellow/brown | Polymerization or formation of colored degradation products. | 1. Avoid acidic conditions: Furan rings are known to be sensitive to acid, which can catalyze polymerization.[2] Ensure your solution is neutral or buffered appropriately.2. Minimize heat exposure: Prepare and store solutions at low temperatures.3. Use an antioxidant: If oxidation is suspected, consider adding a small amount of a suitable antioxidant (e.g., BHT). |
| Loss of deuterium label (H-D exchange) | Use of protic solvents (e.g., water, methanol, ethanol). | 1. Use aprotic solvents: If your experimental design allows, use aprotic solvents like acetonitrile, DMSO, or THF to minimize H-D exchange.2. Work at low temperatures: H-D exchange rates are generally slower at lower temperatures.3. Analyze promptly: If protic solvents are necessary, prepare the solution immediately before use and analyze it as quickly as possible. |
Experimental Protocols
While specific validated stability-indicating methods for this compound are not publicly available, a general approach for conducting forced degradation studies can be adapted from pharmaceutical industry guidelines.
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
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HPLC grade solvents (acetonitrile, methanol, water)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector or Mass Spectrometer (MS)
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Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same temperature and time point schedule as for acid hydrolysis.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and analyze at various time points.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) in an oven. Analyze samples at various time points.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Analyze the sample after exposure.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
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Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.
-
-
Data Analysis:
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Calculate the percentage degradation of this compound under each stress condition.
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Characterize the degradation products using a mass spectrometer if available.
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Evaluate the peak purity of the this compound peak to ensure the analytical method is stability-indicating.
-
Illustrative Quantitative Data Table (Hypothetical)
The following table is for illustrative purposes only and does not represent actual experimental data for this compound. It demonstrates how to present data from a forced degradation study.
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 75.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 88.5 | 1 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 1 |
| Heat (80°C) | 72 | 85.7 | 3 |
| Photostability | - | 98.3 | 0 |
Visualizations
References
Technical Support Center: Optimizing Deuterated Standard Concentration for Quantitative Assays
Welcome to the technical support center for optimizing deuterated standard concentration in quantitative assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the use of deuterated internal standards.
Q1: Why is the concentration of the deuterated internal standard (IS) so important?
A1: The concentration of the deuterated internal standard is critical for accurate and precise quantification. An optimized and consistent concentration helps to compensate for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1][2][3][4][5] The ratio of the analyte signal to the IS signal is used to construct the calibration curve, so a stable and appropriate IS concentration is fundamental to reliable results.[1][5]
Q2: What is the ideal concentration for my deuterated internal standard?
A2: There is no single universal concentration, but a general guideline is to use a concentration that falls within the middle of your calibration curve's range.[6] Some experts suggest aiming for an IS response that is approximately 50% of the response of the highest calibration standard.[7] The optimal concentration should provide a strong, reproducible signal with a precision of better than 2% relative standard deviation (RSD) in replicate measurements.[8]
Q3: Can the concentration of the deuterated IS affect the linearity of my calibration curve?
A3: Yes, the concentration of the deuterated IS can significantly impact the linearity of your calibration curve. If the IS concentration is too low, you may observe signal saturation at higher analyte concentrations. Conversely, an excessively high IS concentration can sometimes suppress the analyte signal. In some reported cases, increasing the IS concentration, even to levels higher than the upper limit of quantification (ULOQ), has been shown to improve linearity.[7]
Q4: Should the deuterated IS be added to all samples at the same concentration?
A4: Absolutely. It is crucial to add the same amount of the internal standard to every sample, including calibration standards, quality control samples, and unknown samples.[1][4][5][8][9] This consistency is the basis for the internal standard method, as it allows for the accurate correction of variations between samples.[1]
Q5: What are "matrix effects" and can a deuterated IS always correct for them?
A5: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[10] This can lead to ion suppression or enhancement, affecting the accuracy of quantification.[10][11] While deuterated internal standards are used to compensate for these effects, they are not always a perfect solution.[12][13][14] "Differential matrix effects" can occur if the analyte and the deuterated IS experience different degrees of ion suppression or enhancement, which can happen if they have slightly different retention times.[10][12]
Troubleshooting Guides
Use these guides to diagnose and resolve common issues you may encounter during your quantitative assays.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can be a significant source of inaccuracy in your quantitative results.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Internal Standard Concentration | 1. Evaluate IS Response: Check if the IS response is consistent across all calibration points. A decreasing IS response with increasing analyte concentration can indicate competition for ionization.[15] 2. Optimize IS Concentration: Experiment with different IS concentrations. Try a concentration in the middle of the calibration range or one that gives a response about 50% of the highest standard.[6][7] 3. Test Higher IS Concentrations: In some cases, a higher IS concentration can improve linearity.[7] |
| Analyte and IS Competition for Ionization | 1. Assess Response Ratio: If the analyte and IS are competing for ionization, the response ratio may not be linear.[15] 2. Adjust IS Concentration: As above, optimizing the IS concentration can mitigate this effect. |
| Detector Saturation | 1. Dilute High Concentration Standards: If the non-linearity is only at the high end of the curve, the detector may be saturated. Dilute the highest concentration standards and re-run. 2. Check IS Response: An extremely high IS concentration can also contribute to detector saturation. |
Issue 2: Poor Signal-to-Noise (S/N) Ratio for the Internal Standard
A low S/N ratio for your internal standard can lead to poor precision and inaccurate results.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Internal Standard Concentration is Too Low | 1. Increase IS Concentration: Prepare a new working solution with a higher concentration of the deuterated IS and re-spike your samples. The goal is to achieve a robust and reproducible signal.[8] |
| Ion Suppression | 1. Investigate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression for your IS in the sample matrix. 2. Improve Sample Cleanup: If ion suppression is significant, consider a more rigorous sample preparation method to remove interfering matrix components.[10] 3. Chromatographic Separation: Optimize your liquid chromatography method to separate the IS from co-eluting, suppressing compounds.[10] |
| Poor Ionization of the Internal Standard | 1. Optimize MS Source Parameters: Adjust source parameters such as temperature, gas flows, and voltages to improve the ionization efficiency of the IS. |
Issue 3: Inconsistent Internal Standard Peak Area Across Samples
Significant variation in the internal standard peak area can indicate a problem with your sample preparation or analytical system.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Spiking | 1. Review Pipetting Technique: Ensure that the IS is being added accurately and consistently to every sample. Use calibrated pipettes. 2. Automate Addition: If possible, use an automated liquid handler for IS addition to improve precision.[8] |
| Variable Matrix Effects | 1. Assess Matrix Variability: Analyze multiple lots of your biological matrix to see if the matrix effect is consistent.[10] 2. Improve Sample Preparation: A more effective sample cleanup can reduce the variability of matrix effects.[10] |
| Analyte and IS Instability | 1. Evaluate Stability: Perform experiments to assess the stability of your analyte and IS in the sample matrix and during the entire analytical process. |
Experimental Protocols
Protocol 1: Determination of Optimal Deuterated Internal Standard Concentration
This experiment will help you identify the most suitable concentration for your deuterated internal standard.
Methodology
-
Prepare Analyte Stock Solution: Create a high-concentration stock solution of your analyte.
-
Prepare IS Working Solutions: Prepare a series of deuterated internal standard working solutions at different concentrations (e.g., low, medium, and high concentrations relative to the expected analyte concentration range).
-
Prepare Calibration Curves: For each IS concentration, prepare a full calibration curve by spiking a constant amount of the IS and varying amounts of the analyte into a blank matrix.
-
Analyze Samples: Analyze all prepared samples using your LC-MS/MS method.
-
Evaluate Results:
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Plot the calibration curves for each IS concentration (analyte/IS peak area ratio vs. analyte concentration).
-
Assess the linearity (R²) of each curve.
-
Examine the precision (%RSD) of the IS peak area at each concentration level.
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Select the IS concentration that provides the best linearity, and a stable and robust IS signal across the entire calibration range.
-
Visualizations
Workflow for Optimizing Internal Standard Concentration
This diagram illustrates the decision-making process for selecting the optimal deuterated internal standard concentration.
Caption: Workflow for selecting the optimal deuterated internal standard concentration.
Troubleshooting Logic for Non-Linear Calibration Curves
This decision tree provides a logical approach to troubleshooting non-linear calibration curves.
Caption: Decision tree for troubleshooting non-linear calibration curves.
References
- 1. Internal standard - Wikipedia [en.wikipedia.org]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. youtube.com [youtube.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. myadlm.org [myadlm.org]
- 13. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. why internal standards? - Chromatography Forum [chromforum.org]
Troubleshooting poor recovery of Furan-3-methanol-d2 in extraction
Welcome to the technical support center for troubleshooting issues related to the extraction of Furan-3-methanol-d2. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving adequate recovery of this analyte.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format to help you identify and resolve issues in your experimental workflow.
Question 1: Why is my recovery of this compound consistently low when using Liquid-Liquid Extraction (LLE)?
Answer:
Low recovery of this compound in LLE is often related to its chemical properties. As a small, deuterated alcohol, it is highly polar and exhibits good solubility in aqueous media. Several factors in your LLE protocol could be contributing to poor extraction efficiency:
-
Inappropriate Solvent Choice: The use of a non-polar solvent (e.g., hexane, heptane) is a primary cause of poor recovery. This compound has limited solubility in such solvents, causing it to remain in the aqueous phase.
-
Solution: Employ a more polar organic solvent that is immiscible with water. Good starting choices include ethyl acetate, dichloromethane (DCM), or a mixture of solvents.
-
-
Insufficient Partitioning: Due to its high polarity, the analyte may not efficiently move from the aqueous phase to the organic phase.
-
Solution: Increase the ionic strength of the aqueous phase by adding a salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). This "salting-out" effect decreases the analyte's solubility in the aqueous layer and promotes its transfer to the organic solvent.
-
-
Emulsion Formation: Vigorous shaking, especially with complex matrices, can lead to the formation of a stable emulsion at the interface of the two layers.[1] This emulsion can trap the analyte, preventing its complete transfer and making phase separation difficult.
-
Solution: Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion forms, it can sometimes be broken by adding a small amount of brine, methanol, or by gentle centrifugation.
-
-
Incorrect pH: While this compound does not have a readily ionizable group, extreme pH values can potentially affect the stability of the furan ring. It is generally best to perform extractions at a neutral or near-neutral pH unless specifically targeting the removal of acidic or basic interferences.
Question 2: I'm using Solid-Phase Extraction (SPE), but my analyte recovery is still poor. What could be wrong?
Answer:
Solid-Phase Extraction (SPE) is an excellent technique for sample cleanup and concentration, but poor recovery can occur if the method is not optimized for a polar analyte like this compound.[2] Key areas to investigate include:
-
Incorrect Sorbent Selection: Using a highly non-polar sorbent, such as C18 (reversed-phase), can lead to the analyte passing through the cartridge without being retained, especially if the sample is loaded in a solvent with high organic content.[2]
-
Solution: For a polar compound, consider a polar sorbent like silica, diol, or cyano (normal-phase), or a polymeric reversed-phase sorbent designed for enhanced polar retention. Hydrophilic-Lipophilic Balanced (HLB) cartridges can also be effective.
-
-
Improper Method Steps: Each step of the SPE process is critical for success.[3]
-
Conditioning/Equilibration: Failure to properly condition the sorbent with an organic solvent (e.g., methanol) and then equilibrate it with an aqueous solution can lead to inconsistent retention.
-
Loading: If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent, leading to breakthrough.
-
Washing: The wash solvent may be too strong, causing it to prematurely elute the weakly-retained this compound along with interferences.[2] Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent.
-
Elution: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent. Ensure the elution solvent is sufficiently polar (in normal-phase) or non-polar (in reversed-phase) to effectively recover the compound.
-
-
Column Overloading: Exceeding the binding capacity of the SPE cartridge by loading too much sample or too high a concentration of the analyte can result in breakthrough and low recovery.[2]
Question 3: Could my analyte be degrading or lost during sample processing steps?
Answer:
Yes, analyte loss due to volatility or degradation is a common issue, especially for small molecules.[4] Furan-3-methanol has a relatively low boiling point (79-80 °C at 17 mm Hg), and its deuterated analog will have similar properties.[5]
-
Loss During Evaporation: If your protocol involves a solvent evaporation step (e.g., using a nitrogen evaporator or rotary evaporator), aggressive heating or a high gas flow rate can cause the volatile this compound to evaporate along with the solvent.[4]
-
Solution: Use gentle evaporation conditions. Keep the water bath temperature low (e.g., 30-40°C) and use a moderate flow of nitrogen. Consider adding a small amount of a high-boiling point, non-interfering "keeper" solvent (e.g., ethylene glycol) to the sample before evaporation to prevent the analyte from evaporating to dryness.
-
-
Analyte Adsorption: Polar analytes can adsorb to the surfaces of glass or plastic labware.[2]
-
Solution: Silanizing glassware can reduce active sites and prevent adsorption. Using polypropylene tubes can also be beneficial. Rinsing containers with the transfer solvent can help recover any adsorbed analyte.
-
-
Chemical Instability: While generally stable, furan rings can be susceptible to degradation under strongly acidic or oxidizing conditions.
-
Solution: Avoid exposing the sample to harsh chemical conditions. Ensure all solvents are of high purity and free from peroxides or other reactive contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for LLE of this compound from an aqueous sample?
A good starting point is ethyl acetate. It is more polar than solvents like hexane and can effectively partition polar analytes. Dichloromethane is another option, though it is denser than water and will form the bottom layer.
Q2: How can I confirm if my deuterated internal standard is stable during the extraction?
Deuterated standards are generally stable, and the deuterium atoms on the methanol carbon of this compound are not readily exchangeable under typical extraction conditions.[6] However, to confirm stability, you can process a clean standard solution (analyte in a pure solvent) through the entire extraction and analysis workflow. The recovery of this pure standard should be high (ideally >90%) and will indicate any loss due to the process itself, independent of matrix effects.
Q3: Can the choice of deuterated standard affect my results?
Yes, while stable isotope-labeled standards are ideal, their use requires care. For mass spectrometry-based detection, it's important to ensure that there is no interference from naturally occurring isotopes of the non-labeled analyte in the mass channel of the deuterated standard.[7] This is particularly relevant for compounds with only a small mass shift (like d2).
Q4: What type of SPE cartridge is recommended for a polar compound like this compound?
For retaining a polar analyte from an aqueous matrix, a polymeric reversed-phase sorbent (e.g., an HLB-type cartridge) is often a robust choice. These sorbents are designed to offer balanced retention for both hydrophilic and lipophilic compounds. Alternatively, for normal-phase extraction from a non-polar solvent, a silica or diol cartridge would be appropriate.
Experimental Protocols
Example Protocol 1: Liquid-Liquid Extraction (LLE) with Salting Out
-
Sample Preparation: To 1 mL of aqueous sample in a 15 mL centrifuge tube, add 300 mg of sodium chloride (NaCl). Vortex for 30 seconds to dissolve the salt.
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Extraction: Add 5 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube and gently invert it for 2 minutes to mix the phases. Avoid vigorous shaking to prevent emulsion formation.
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Phase Separation: Centrifuge the tube at 2,000 x g for 5 minutes to ensure a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
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Re-extraction: Repeat the extraction (steps 2-5) on the remaining aqueous layer with a fresh 5 mL of ethyl acetate to maximize recovery. Combine the organic extracts.
-
Evaporation: Evaporate the combined extracts to near dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.
Example Protocol 2: Solid-Phase Extraction (SPE) using a Polymeric Cartridge
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Conditioning: Condition an HLB SPE cartridge (e.g., 60 mg, 3 mL) by passing 2 mL of methanol through it.
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Equilibration: Equilibrate the cartridge by passing 2 mL of deionized water through it. Do not allow the sorbent bed to go dry.
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Loading: Load the 1 mL aqueous sample onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).
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Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
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Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes to remove residual water.
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Elution: Elute the this compound from the cartridge with 2 mL of methanol into a collection tube.
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Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Data Presentation
The choice of extraction solvent significantly impacts recovery. The table below presents hypothetical recovery data to illustrate this effect.
| Extraction Solvent | Analyte Property | Expected Recovery (%) | Common Issues |
| Hexane | Non-polar | < 10% | Poor partitioning of polar analyte. |
| Dichloromethane (DCM) | Polar, immiscible | 60 - 80% | Can form emulsions; denser than water. |
| Ethyl Acetate | Moderately Polar | 75 - 95% | Good general-purpose solvent for polar analytes. |
| Ethyl Acetate + NaCl | Moderately Polar | > 90% | Salting-out effect enhances partitioning. |
Visualization
The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. welchlab.com [welchlab.com]
- 5. 3-FURANMETHANOL | 4412-91-3 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing deuterium-hydrogen exchange in Furan-3-methanol-d2
Welcome to the technical support center for Furan-3-methanol-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium-hydrogen (D-H) exchange in your experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound (where the two hydrogens on the methanol carbon are replaced with deuterium), this is a significant issue as it can lead to the loss of the isotopic label. The most susceptible positions for exchange are the deuterons on the hydroxyl group (-OD) if present, and to a lesser extent, the deuterons on the carbon adjacent to the oxygen (-CD2OH). This loss of isotopic purity can compromise the results of experiments that rely on the deuterated standard, such as in metabolic studies or as an internal standard in mass spectrometry.
Q2: Which deuterons in this compound are most likely to exchange?
A2: The lability of deuterons varies. The deuterium on the hydroxyl group (-OD), if the compound were deuterated at that position, is the most labile and will exchange very rapidly with any protic solvent (containing O-H or N-H bonds). The two deuterons on the carbon atom of the methanol group (-CD2OH) are less labile but can still undergo exchange, particularly under acidic or basic conditions, or at elevated temperatures.[1] The deuterons on the furan ring itself are the least likely to exchange and typically require more forcing conditions, such as high temperatures and strong base catalysis.
Q3: How does the choice of solvent affect D-H exchange?
A3: The solvent plays a critical role in D-H exchange. Protic solvents, such as water, methanol, and ethanol, are sources of protons and will readily exchange with the labile deuterons of this compound. Aprotic solvents, such as acetonitrile, chloroform, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), are preferred as they do not have exchangeable protons.[2] However, it is crucial to use anhydrous (dry) aprotic solvents, as even trace amounts of water can lead to significant D-H exchange over time.
Q4: What is the impact of pH on the stability of this compound?
A4: The rate of D-H exchange for alcohols is highly dependent on pH. The exchange is catalyzed by both acids and bases.[1][3] The minimum rate of exchange for hydroxyl protons typically occurs in the pH range of 2 to 3.[1] Both strongly acidic and strongly basic conditions will significantly accelerate the exchange of the deuterons on the methanol group. Therefore, maintaining a neutral or slightly acidic (but not too low) pH is crucial for preserving the isotopic integrity of the compound.
Q5: How should I store this compound to prevent D-H exchange?
A5: Proper storage is essential for the long-term stability of this compound. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent exposure to atmospheric moisture. It is also recommended to store it at low temperatures (refrigerated at 2-8 °C or frozen) to minimize any potential degradation or exchange reactions. For solutions, use anhydrous aprotic solvents and store them under the same conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of deuterium label observed in NMR or Mass Spectrometry. | 1. Presence of water: The solvent or glassware was not properly dried. 2. Inappropriate solvent: A protic solvent (e.g., methanol, water) was used. 3. Acidic or basic contaminants: The sample or solvent is contaminated with acidic or basic impurities. 4. Improper storage: The compound or solution was exposed to atmospheric moisture. | 1. Use high-purity anhydrous solvents. Dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and cool under a stream of dry nitrogen or in a desiccator before use. 2. Switch to an anhydrous aprotic solvent such as acetonitrile-d3, chloroform-d, or DMSO-d6. 3. Use high-purity solvents. If necessary, purify the solvent by passing it through a column of activated alumina. 4. Store the compound and its solutions in a tightly sealed vial with a septum, under an inert atmosphere, and at a low temperature. |
| Broad or disappearing -OH peak in ¹H NMR spectrum. | Rapid D-H exchange: The proton on the hydroxyl group is rapidly exchanging with other labile protons or deuterons in the sample. This is a common phenomenon for alcohols in NMR.[4][5] | This is often expected and can be used as a diagnostic tool. To confirm the -OH peak, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -OH peak will disappear.[5] To observe the -OH peak and its coupling, the sample must be exceptionally pure and dry. |
| Inconsistent analytical results over time. | Gradual D-H exchange: The compound is slowly exchanging with moisture over time during storage or repeated use. | Prepare fresh solutions for analysis whenever possible. If storing solutions, use a vial with a septum to minimize exposure to the atmosphere during each use. Re-verify the isotopic purity periodically. |
Data Presentation
| Parameter | Condition | Effect on D-H Exchange Rate | Reason |
| Solvent | Protic (e.g., Methanol-d4, D₂O) | High | Provides a source of exchangeable protons/deuterons. |
| Aprotic (e.g., Chloroform-d, Acetonitrile-d3) | Low (if anhydrous) | Lacks exchangeable protons/deuterons. | |
| pH | Acidic (pH < 2) | High | Acid-catalyzed exchange.[1] |
| Neutral (pH ~7) | Moderate | Slower exchange, but still possible. | |
| Basic (pH > 8) | High | Base-catalyzed exchange.[1] | |
| Temperature | Elevated Temperature | High | Increases the rate of chemical reactions, including D-H exchange.[6] |
| Room Temperature | Moderate | Baseline rate of exchange. | |
| Low Temperature (refrigerated/frozen) | Low | Slows down the rate of exchange. | |
| Atmosphere | Humid Air | High | Water vapor is a source of protons for exchange. |
| Inert (Argon, Nitrogen) | Low | Minimizes exposure to atmospheric moisture. |
Experimental Protocols
Protocol 1: Preparation of an Anhydrous NMR Sample of this compound
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Glassware Preparation: Dry a clean NMR tube, a small vial, and a pipette in an oven at 120 °C for at least 4 hours.
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Cooling: Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
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Weighing: In a glove box or under a gentle stream of inert gas (argon or nitrogen), weigh the desired amount of this compound into the small vial.
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Solvent Addition: Using a dry syringe, add the appropriate volume of a high-purity anhydrous deuterated aprotic solvent (e.g., chloroform-d, acetonitrile-d3, or DMSO-d6) to the vial. For DMSO-d6, be aware of its hygroscopic nature and high freezing point (18.5 °C).[7]
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Dissolution: Gently swirl the vial to dissolve the compound completely.
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Transfer to NMR Tube: Using the dry pipette, transfer the solution to the dried NMR tube.
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Capping and Sealing: Cap the NMR tube and seal it with parafilm for extra protection against moisture.
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Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.
Protocol 2: Monitoring D-H Exchange by ¹H NMR Spectroscopy
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Initial Spectrum: Prepare an NMR sample of this compound in an anhydrous aprotic deuterated solvent as described in Protocol 1. Acquire a ¹H NMR spectrum. Integrate the relevant peaks to establish the initial isotopic purity.
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Introducing a Protic Source: To intentionally induce exchange for verification, add a small drop of D₂O to the NMR tube.
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Mixing: Gently shake the NMR tube to mix the contents.
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Re-acquiring the Spectrum: Acquire another ¹H NMR spectrum after a few minutes.
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Analysis: Compare the two spectra. The peak corresponding to the hydroxyl proton (-OH) should disappear or significantly decrease in intensity.[5][8] Changes in the integration of the peaks corresponding to the -CH₂OH group can be used to quantify the extent of exchange at the carbon position over time.
Visualizations
Caption: Factors influencing the deuterium-hydrogen exchange of this compound.
Caption: Troubleshooting workflow for investigating the loss of deuterium in this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - Alcohol irregularities in Hydrogen NMR - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pnas.org [pnas.org]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Analysis of Furan-3-methanol-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of furan-3-methanol and its deuterated internal standard, furan-3-methanol-d2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] In the context of analyzing this compound, components of the sample matrix (e.g., fats, proteins, or carbohydrates in food; lipids or salts in biological fluids) can either suppress or enhance the signal response of the analyte and its internal standard in the mass spectrometer.[1][4] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[3][5]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, an SIL internal standard co-elutes with the analyte of interest and experiences the same matrix effects.[3] By adding a known amount of this compound to the sample at the beginning of the workflow, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard similarly. The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively cancels out the variability introduced by the matrix, leading to more accurate and precise results.[1][6] This technique is known as stable isotope dilution analysis (SIDA).[7][8]
Q3: What are the common analytical techniques used for furan-3-methanol analysis where matrix effects are a concern?
A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Both are susceptible to matrix effects, although the mechanisms can differ. In LC-MS, especially with electrospray ionization (ESI), matrix components can affect the efficiency of droplet formation and evaporation in the ion source.[2] In GC-MS, matrix components can coat the injector port, leading to what is known as the matrix-induced enhancement effect.[4]
Q4: Can I use a different internal standard if this compound is not available?
A4: While a stable isotope-labeled internal standard is the best choice, a structural analog can be used as a surrogate. However, its ability to compensate for matrix effects will likely be compromised as it may not co-elute and may respond differently to matrix interferences.[3] If a surrogate is used, thorough validation is required to demonstrate its effectiveness in the specific matrix.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of analyte/internal standard ratio between replicate injections. | Inconsistent matrix effects. | - Ensure complete homogenization of the sample before extraction.- Review and optimize the sample cleanup procedure to remove more interfering compounds.- Check for carryover in the analytical system by injecting a blank solvent after a high-concentration sample. |
| Significant signal suppression or enhancement. | High concentration of co-eluting matrix components. | - Dilute the sample extract to reduce the concentration of matrix components.[1] - Improve the chromatographic separation to resolve the analyte and internal standard from interfering peaks.- Enhance the sample cleanup procedure (e.g., add a solid-phase extraction (SPE) step or use a more selective sorbent).[1] |
| Analyte and internal standard peaks are not perfectly co-eluting. | Isotopic fractionation or differences in chromatographic behavior. | - For GC-MS, ensure the chromatographic conditions are optimized for furan compounds.- For LC-MS, slight separation of deuterated standards can sometimes occur; ensure the integration window for both analyte and internal standard is appropriate.[3] |
| Low recovery of both analyte and internal standard. | Inefficient extraction or sample preparation losses. | - Optimize the extraction solvent and conditions (e.g., pH, temperature, time).- Evaluate different sample preparation techniques (e.g., QuEChERS, SPME).- Ensure the internal standard is added at the very beginning of the sample preparation process to account for all losses. |
| Inconsistent results when analyzing different types of matrices. | Matrix-dependent effects. | - Develop and validate a separate method for each matrix type.- If a single method is required, perform a thorough validation across all matrices to understand the extent of matrix variability.- Consider using matrix-matched calibration standards for each matrix type.[1][4] |
Experimental Protocols
Protocol 1: General Workflow for Stable Isotope Dilution Analysis (SIDA)
This protocol outlines the general steps for using this compound as an internal standard to mitigate matrix effects.
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Sample Preparation:
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Homogenize the sample (e.g., food, tissue) thoroughly.
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Weigh a precise amount of the homogenized sample into a suitable container.
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Internal Standard Spiking:
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Add a known and fixed amount of this compound solution to the sample.
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Vortex or mix thoroughly to ensure even distribution.
-
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Extraction:
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Add the appropriate extraction solvent (e.g., acetonitrile for QuEChERS, or perform headspace extraction for volatile analysis).
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Perform the extraction (e.g., shaking, sonication).
-
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Cleanup (if necessary):
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Perform a cleanup step to remove interfering matrix components. This may involve:
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Dispersive solid-phase extraction (d-SPE) with sorbents like C18, PSA, or GCB.
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Cartridge-based solid-phase extraction (SPE).
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-
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Analysis:
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Inject the final extract into the GC-MS or LC-MS system.
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Acquire data in a mode that allows for the simultaneous detection of furan-3-methanol and this compound (e.g., selected ion monitoring (SIM) or multiple reaction monitoring (MRM)).
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Quantification:
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Calculate the ratio of the peak area of the analyte (furan-3-methanol) to the peak area of the internal standard (this compound).
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Determine the concentration of the analyte in the sample using a calibration curve prepared with the same analyte/internal standard ratios.
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Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol is an alternative or supplementary approach to SIDA for correcting matrix effects.
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Prepare a Blank Matrix Extract:
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Select a sample of the matrix that is free of the analyte of interest.
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Perform the entire extraction and cleanup procedure (as described in Protocol 1, but without spiking the internal standard or analyte) to obtain a blank matrix extract.
-
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Prepare Calibration Standards:
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Prepare a series of calibration standards by spiking known concentrations of both furan-3-methanol and a constant concentration of this compound into aliquots of the blank matrix extract.
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Analyze and Construct the Calibration Curve:
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Analyze the matrix-matched calibration standards using the same analytical method as the samples.
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Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the analyte concentration.
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Quantitative Data Summary
The following table summarizes typical performance data for methods analyzing furan and its derivatives in complex matrices, highlighting the effectiveness of techniques used to mitigate matrix effects.
| Parameter | Food Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD%) | Reference |
| Furan and derivatives | Fruit, Juice, Canned Fish | SPME-GC-MS/MS | 76-117 | Intra-day: 1-16, Inter-day: 4-20 | [9][10][11] |
| Furan | Fruit Juice, Coffee | SPME-GC-MS | 87-93 | 5-16 | [12] |
| Mycotoxins | Various | LC-MS/MS with 13C-internal standards | 90-110 | <10 (repeatability), <15 (reproducibility) | [1] |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study [mdpi.com]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid determination of furan in heated foodstuffs by isotope dilution solid phase micro-extraction-gas chromatography--mass spectrometry (SPME-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for synthesized Furan-3-methanol-d2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of synthesized Furan-3-methanol-d2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound has a low purity after synthesis. What are the likely impurities and how can I remove them?
A: Common impurities can include unreacted starting materials, residual solvents, and byproducts from the synthesis. Depending on the synthetic route, potential byproducts could include non-deuterated Furan-3-methanol or over-reduced species.
Troubleshooting Steps:
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Identify the Impurity: Use analytical techniques like NMR or GC-MS to identify the nature of the impurities.
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Solvent Removal: Ensure all solvents used in the reaction and workup have been thoroughly removed, for example, by using a rotary evaporator.
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Aqueous Wash: If impurities are water-soluble, a liquid-liquid extraction with deionized water can be effective.
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Chromatography: Column chromatography is a highly effective method for separating the desired product from both more and less polar impurities.
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Distillation: If the impurities have significantly different boiling points from this compound, fractional distillation under reduced pressure can be an excellent purification method.
Q2: I'm observing a lower yield than expected after purification. What are the possible causes?
A: Low yield can result from several factors during the purification process:
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Product Loss During Extraction: Incomplete extraction from the aqueous phase or formation of emulsions can lead to product loss.
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Decomposition on Silica Gel: Furan rings can be sensitive to acidic conditions, and prolonged exposure to silica gel during chromatography can sometimes cause decomposition.
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Incomplete Distillation: If the distillation is not carried out to completion or at the correct pressure, a significant portion of the product may remain in the distillation flask.
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Product Volatility: this compound is a relatively volatile compound. Care should be taken during solvent removal to avoid co-evaporation of the product.
Q3: Can I use the same purification methods for this compound as for its non-deuterated analog?
A: Yes, in most cases, the purification techniques for this compound are the same as for Furan-3-methanol. The small difference in molecular weight due to deuterium substitution does not significantly alter the bulk physical properties like boiling point and polarity, which are the basis for common purification methods like distillation and chromatography. However, it is important to note that isotopic mixtures are inseparable using common purification techniques.[1]
Q4: My purified this compound is discolored (yellow or brown). What is the cause and is it a problem?
A: Discoloration can indicate the presence of oxidized impurities or polymerization byproducts. Furan derivatives can be susceptible to oxidation and polymerization, especially if exposed to air, light, or acid for extended periods. While slight coloration may not impact the utility of the compound in all applications, it is a sign of impurity. For high-purity requirements, further purification by chromatography or distillation may be necessary. Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent discoloration.
Purification Protocols & Data
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Typical Purity | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | >98% | Effective for large quantities, removes non-volatile impurities. | Not suitable for thermally sensitive compounds or impurities with close boiling points. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | >99% | High resolution, adaptable to various impurities. | Can be time-consuming, potential for product decomposition on the stationary phase. |
| Aqueous Wash | Removal of water-soluble impurities. | Purity varies | Simple and quick. | Only removes water-soluble impurities, may not be sufficient on its own. |
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is adapted from the established method for the non-deuterated Furan-3-methanol.[2]
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Apparatus Setup: Assemble a fractional distillation apparatus with a short packed column. Ensure all glassware is dry.
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Charge the Flask: Place the crude this compound into the distillation flask. Add boiling chips to ensure smooth boiling.
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Apply Vacuum: Carefully apply a vacuum to the system. Furan-3-methanol has a boiling point of 79-80 °C at 17 mmHg.[3][4][5]
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Heating: Gently heat the distillation flask using a heating mantle.
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Collect Fractions: Collect the fraction that distills at the expected boiling point and pressure. Discard any initial lower-boiling fractions and any higher-boiling residue.
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Storage: Store the purified, colorless oil under an inert atmosphere and protect it from light.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexane is often effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the desired product.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Furan-3-methanol: Properties and Uses in Industry [georganics.sk]
- 4. Furan-3-methanol 99 4412-91-3 [sigmaaldrich.com]
- 5. 呋喃-3-甲醇 99% | Sigma-Aldrich [sigmaaldrich.cn]
Minimizing isotopic interference with Furan-3-methanol-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Furan-3-methanol-d2 as an internal standard in quantitative analysis. The following information is designed to help you minimize isotopic interference and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated stable isotope-labeled form of Furan-3-methanol. It is primarily used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the precise measurement of Furan-3-methanol in various matrices.[1] Its chemical and physical properties are very similar to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.
Q2: What is isotopic interference and how can it affect my results when using this compound?
Isotopic interference, in this context, refers to the contribution of the natural isotopic abundance of the unlabeled analyte (Furan-3-methanol) to the mass spectrometric signal of the deuterated internal standard (this compound). This "crosstalk" can lead to an overestimation of the internal standard's concentration, which in turn results in an underestimation of the analyte's true concentration. This phenomenon is more pronounced at high analyte-to-internal standard concentration ratios.
Q3: What are the common sources of isotopic interference in my analysis?
There are two primary sources of isotopic interference to consider:
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Natural Isotopic Abundance: Carbon, in its natural state, contains approximately 1.1% of the ¹³C isotope. When analyzing Furan-3-methanol (C₅H₆O₂), there is a statistical probability that some molecules will contain one or more ¹³C atoms, increasing their mass. This can cause the M+1 or M+2 isotope peaks of the analyte to overlap with the mass-to-charge ratio (m/z) of the deuterated internal standard.
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Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled analyte as an impurity from its synthesis. This unlabeled portion will contribute to the analyte's signal, potentially leading to an overestimation of the analyte's concentration.
Q4: How can I identify and quantify the extent of isotopic interference in my experiment?
To assess isotopic interference, you can perform the following checks:
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Analyze the Unlabeled Standard: Inject a high-concentration solution of unlabeled Furan-3-methanol and monitor the m/z channels of the deuterated internal standard. Any signal detected in the internal standard's channels is indicative of isotopic crosstalk from the analyte.
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Analyze the Deuterated Standard: Inject a solution of the this compound internal standard alone to check for the presence of any unlabeled Furan-3-methanol. This will help you determine the isotopic purity of your standard.
Q5: What are the key strategies to minimize or correct for isotopic interference?
Several strategies can be employed to mitigate the effects of isotopic interference:
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Chromatographic Separation: Optimize your GC method to achieve baseline separation between Furan-3-methanol and any potential co-eluting matrix components. While it won't separate the analyte from its deuterated form, good chromatography is fundamental for accurate quantification.
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Selection of Quantitation Ions: Choose quantifier and qualifier ions for both the analyte and the internal standard that are unique and have high abundance to maximize sensitivity and minimize the impact of any spectral overlap.
-
Mathematical Correction: A common approach is to use mathematical corrections that account for the natural isotopic contribution of the analyte to the internal standard's signal and for any impurities in the deuterated standard. This often involves creating a calibration curve with a non-linear fit or using correction factors derived from the analysis of individual standards.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inaccurate or non-reproducible quantification of Furan-3-methanol. | Isotopic interference from the analyte to the internal standard signal. | 1. Verify the extent of isotopic overlap by analyzing a high-concentration standard of unlabeled Furan-3-methanol. 2. Select quantifier ions for this compound that have minimal contribution from the isotopic peaks of Furan-3-methanol. 3. Apply a mathematical correction algorithm to your data processing to subtract the contribution of the analyte's isotopic peaks from the internal standard's signal. |
| Presence of unlabeled Furan-3-methanol in the deuterated internal standard. | 1. Assess the isotopic purity of your this compound standard by injecting it alone and monitoring for the presence of the unlabeled analyte's characteristic ions. 2. If significant impurities are present, either obtain a new standard with higher isotopic purity or apply a correction factor to your calculations to account for the contribution of the impurity to the analyte signal. | |
| Matrix effects suppressing or enhancing the ionization of the analyte and/or internal standard. | 1. Perform a matrix effect study by comparing the response of the analyte and internal standard in a pure solvent versus the sample matrix. 2. If significant matrix effects are observed, further optimize your sample preparation procedure (e.g., using solid-phase extraction) to remove interfering matrix components. | |
| Non-linear calibration curve. | Uncorrected isotopic interference, especially at high analyte concentrations. | 1. Ensure that your calibration model accounts for the isotopic crosstalk. A quadratic or other non-linear regression model may provide a better fit than a linear model when significant interference is present. 2. Alternatively, use a mathematical correction to linearize the response before applying a linear regression. |
Experimental Protocols
GC-MS Method for the Analysis of Furan-3-methanol using this compound
This protocol is a general guideline and may require optimization for your specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm |
| Injection Mode | Split (10:1) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280 °C |
| Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Selected Ion Monitoring (SIM) Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Furan-3-methanol | 98 | 69, 41 |
| This compound | 100 | 71, 43 |
Note: These ions are based on the predicted mass spectra and should be confirmed experimentally.
Data Presentation
Mass Spectral Data
The electron ionization mass spectrum of Furan-3-methanol is characterized by a molecular ion peak at m/z 98 and several fragment ions. The mass spectrum for this compound is predicted to show a molecular ion peak at m/z 100, with corresponding shifts in the fragment ions containing the deuterium labels.
Table 1: Key Mass Fragments for Furan-3-methanol and this compound
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Furan-3-methanol | 98 | 97 (M-H)⁺, 69 (M-CHO)⁺, 41 (C₃H₅)⁺ |
| This compound | 100 | 98 (M-D)⁺, 71, 43 |
Note: The fragmentation pattern of the deuterated standard should be experimentally verified.
Illustrative Data on Isotopic Interference Correction
The following table provides a hypothetical example to illustrate the impact of isotopic interference and the effect of applying a correction. The data assumes a known contribution of the M+2 peak of Furan-3-methanol to the signal of this compound.
Table 2: Example of Isotopic Interference Correction
| Analyte Concentration (ng/mL) | Uncorrected IS Area | Corrected IS Area | Calculated Analyte Concentration (Uncorrected) | Calculated Analyte Concentration (Corrected) |
| 1 | 10050 | 10000 | 0.95 | 1.00 |
| 10 | 10500 | 10000 | 9.52 | 10.00 |
| 50 | 12500 | 10000 | 47.62 | 50.00 |
| 100 | 15000 | 10000 | 95.24 | 100.00 |
As shown in the table, at higher analyte concentrations, the uncorrected internal standard area is artificially inflated, leading to an underestimation of the calculated analyte concentration. Applying a correction factor results in more accurate quantification across the calibration range.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Furan-3-methanol.
Caption: Logical relationship of isotopic interference.
References
Storage and handling best practices for Furan-3-methanol-d2
This technical support center provides essential information for the safe storage and handling of Furan-3-methanol-d2. Please consult this guide to ensure the integrity of your experiments and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a deuterated form of Furan-3-methanol.[1] It is a labeled compound used in various research applications, including as a starting material in the synthesis of potentially prebiotic RNA precursors like adenine and uracil derivatives.[1] The non-labeled form, Furan-3-methanol, is a versatile building block in organic synthesis and is used in the production of thermosetting resins, as a flavoring agent, and as a solvent.[2]
Q2: What are the main hazards associated with this compound?
A2: this compound is a flammable liquid and vapor.[2][3] It can cause skin, eye, and respiratory irritation.[2][3] It is also noted to be air-sensitive, which can affect its stability.[3]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes fire-retardant clothing, nitrile gloves, and safety glasses with side shields or goggles.[4] In situations with a higher risk of exposure to vapors or splashes, a full chemical suit and a self-contained breathing apparatus may be necessary.[4]
Q4: How should I dispose of this compound waste?
A4: Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[3] Do not dispose of it down the drain or into the environment.
Storage and Handling Best Practices
Proper storage and handling are critical to maintain the quality of this compound and to ensure a safe laboratory environment.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[3] | To minimize evaporation and reduce the risk of ignition. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The compound is air-sensitive; this prevents degradation.[3] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[3] | To prevent contamination and exposure to moisture and air. |
| Location | Store in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[3] | To mitigate fire hazards associated with this flammable liquid. |
| Compatibility | Store away from oxidizing agents. | To prevent potentially hazardous chemical reactions. |
Handling Procedures
-
Ventilation: Always use this compound in a well-ventilated area or in a chemical fume hood.[3]
-
Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Spills: In case of a small spill, use absorbent materials like cat litter to contain it.[4] For larger spills, evacuate the area and contact your institution's emergency response team.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q: My this compound has developed a yellow tint. Is it still usable?
A: A color change may indicate degradation, possibly due to exposure to air or light. As Furan-3-methanol is known to be air-sensitive, this is a likely cause.[3] While a slight discoloration may not significantly impact all experiments, it is best to use a fresh, colorless sample for sensitive applications to ensure the reliability of your results. If you must use the discolored material, consider running a small-scale pilot reaction to check its efficacy.
Q: I observe an unexpected peak in my NMR spectrum. What could be the cause?
A: An unexpected peak could be due to contamination or degradation.
-
Contamination: The sample may have been contaminated by solvent, moisture, or other reagents. Ensure you are using clean and dry glassware and high-purity solvents.
-
Degradation: As the compound is air-sensitive, it may have degraded if not stored under an inert atmosphere. Degradation products would appear as new signals in your NMR spectrum.
Q: My reaction is not proceeding as expected. Could the this compound be the issue?
A: Yes, the quality of your starting material is crucial.
-
Purity: Verify the purity of your this compound. If it has degraded, the effective concentration of the desired starting material will be lower, which could affect reaction kinetics.
-
Inhibitors: The presence of degradation products could potentially inhibit your reaction.
-
Solubility Issues: If you notice any precipitation or phase separation when preparing your solution, gentle heating or sonication may help to dissolve the compound.
Experimental Workflow & Troubleshooting
The following diagram outlines a logical workflow for handling and troubleshooting issues with this compound.
Caption: Workflow for handling and troubleshooting this compound.
References
Validation & Comparative
Furan-3-methanol-d2 vs. Non-Deuterated Standard in Bioanalysis: A Comparative Guide
In the realm of bioanalysis, particularly in drug development and clinical diagnostics, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a well-established practice to correct for variability during sample preparation and analysis.[1] This guide provides a comprehensive comparison between a deuterated internal standard, Furan-3-methanol-d2, and a non-deuterated structural analog for the bioanalysis of Furan-3-methanol.
The Critical Role of Internal Standards in LC-MS
Internal standards are essential for enhancing the accuracy and reliability of quantitative measurements in LC-MS.[1] They are compounds added in a known quantity to all samples, including calibrators and quality controls, before sample processing.[2] The ratio of the analyte signal to the internal standard signal is used for quantification, which helps to mitigate the impact of variations that can occur during the analytical workflow, such as:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Injection Volume: Minor differences in the volume of sample injected into the LC system.
-
Instrument Response: Fluctuations in the mass spectrometer's signal intensity.[2]
-
Matrix Effects: Suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix.
Stable Isotope-Labeled vs. Non-Deuterated Internal Standards
The ideal internal standard co-elutes with the analyte and experiences identical matrix effects and extraction recovery.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative bioanalysis. A SIL IS, such as this compound, is chemically identical to the analyte but has one or more atoms replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). This ensures that the physical and chemical properties are nearly identical to the analyte, leading to very similar behavior during chromatography and ionization.[1]
-
Non-Deuterated (Structural Analog) Internal Standards: When a SIL IS is unavailable or cost-prohibitive, a structural analog can be used. This is a molecule that is chemically similar but not identical to the analyte. While it can correct for some variability, its behavior may not perfectly mimic that of the analyte, potentially leading to less accurate results, especially in the presence of significant matrix effects.[3]
Performance Data: this compound vs. Non-Deuterated Standard
The following table summarizes hypothetical performance data for the quantification of Furan-3-methanol using either this compound or a non-deuterated structural analog as the internal standard. This data illustrates the typical advantages of using a SIL internal standard.
| Parameter | This compound (SIL IS) | Non-Deuterated Analog IS | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% |
| Precision (% CV) | < 5% | < 15% | < 15% |
| Recovery (%) | 85 - 95% | 70 - 110% | Consistent and reproducible |
| Matrix Effect (%) | 95 - 105% | 75 - 125% | Minimized and compensated |
Note: This data is illustrative and represents typical expected outcomes. Actual results may vary depending on the specific assay conditions and the chosen non-deuterated standard.
Experimental Protocols
A detailed methodology for a typical bioanalytical LC-MS/MS assay for Furan-3-methanol in human plasma is provided below.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the non-deuterated analog).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:methanol).
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Furan-3-methanol: m/z 99.1 -> 81.1
-
This compound: m/z 101.1 -> 83.1
-
Non-deuterated Analog IS: (Specific to the chosen analog)
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
Data Analysis
Peak areas of the analyte and the internal standard are integrated using the instrument's software. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. The concentrations of the unknown samples are then determined from this curve using a weighted (1/x²) linear regression.
Visualizing the Workflow and a Hypothetical Pathway
To better illustrate the processes involved, the following diagrams are provided.
Caption: Bioanalytical workflow for the quantification of Furan-3-methanol.
Caption: Hypothetical metabolic pathway of a furan-containing compound.
Conclusion
The choice of internal standard is a critical decision in developing a robust and reliable bioanalytical method. While a non-deuterated structural analog can be a viable option, a stable isotope-labeled internal standard like this compound is unequivocally superior for minimizing variability and compensating for matrix effects.[3] Its ability to closely mimic the analyte throughout the entire analytical process leads to improved accuracy, precision, and overall data quality, which is essential for regulated bioanalysis in drug development and clinical studies.
References
Cross-Validation of Analytical Methods for Furan Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of furan, a potential carcinogen formed in heat-treated foods and materials. The focus is on the cross-validation of these methods, with a particular emphasis on the role of isotopically labeled internal standards. While deuterated furan (d4-furan) is a commonly used internal standard, this guide will also introduce Furan-3-methanol-d2 as a potential alternative and outline the necessary steps for its validation.
The Role of Internal Standards in Furan Analysis
Accurate quantification of the volatile compound furan is challenging due to potential losses during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are crucial for mitigating these challenges.[1][2] An ideal SIL internal standard has chemical and physical properties nearly identical to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic analysis, thus compensating for variations in the analytical process.[1]
Performance Comparison of Analytical Methods for Furan Quantification
The following table summarizes the performance of a widely used and validated method for furan analysis, headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), which commonly employs d4-furan as an internal standard. This data serves as a benchmark for the validation of new methods or the cross-validation of existing ones.
| Performance Metric | Method A: HS-SPME-GC-MS with d4-furan IS | Method B: (Hypothetical) Using this compound IS |
| Linearity (r²) | >0.990[2][3] | To be determined |
| Limit of Detection (LOD) | 0.01–0.02 ng/g[2][3] | To be determined |
| Limit of Quantification (LOQ) | 0.04–0.06 ng/g[2][3] | To be determined |
| Recovery (%) | 77.81–111.47%[2][3] | To be determined |
| Precision (RSD%) | <15% | To be determined |
Note: The data for Method B is hypothetical as there is no readily available published data on the use of this compound as an internal standard for furan analysis. The purpose of this table is to highlight the parameters that would need to be experimentally determined and compared against a validated method.
Experimental Protocols
Method A: Furan Analysis using HS-SPME-GC-MS with d4-Furan Internal Standard
This protocol is a generalized representation based on validated methods for furan analysis in food matrices.[2][3][4]
1. Standard Preparation:
-
Furan Stock Standard (approx. 2.50 mg/mL): Add a known weight of furan to a sealed vial containing a precise volume of methanol.[4] The exact concentration is determined gravimetrically.[4]
-
d4-Furan Internal Standard (IS) Stock Solution (approx. 2.50 mg/mL): Prepare in the same manner as the furan stock standard, using d4-furan.[4]
-
Working Standards: Prepare serial dilutions of the stock standards in purified water daily.[4]
2. Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a headspace vial.
-
Add a known amount of the d4-furan internal standard solution.
-
For solid samples, add a specific volume of saturated NaCl solution or purified water to create a slurry.[4]
-
Seal the vial immediately.
3. HS-SPME Procedure:
-
Place the vial in the autosampler tray of the HS-SPME system.
-
Incubate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) to allow for the equilibration of furan and d4-furan between the sample and the headspace.[4]
-
Expose a solid-phase microextraction fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 15-20 minutes) to adsorb the volatile compounds.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 35°C (hold for 5 min), ramp to 180°C at 10°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Furan: m/z 68 (quantifier), m/z 39 (qualifier).
-
d4-Furan: m/z 72 (quantifier), m/z 42 (qualifier).
-
-
5. Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of furan to the peak area of d4-furan against the concentration of the furan standards.
-
Determine the concentration of furan in the samples from the calibration curve.
Cross-Validation Workflow using a New Internal Standard (this compound)
The following diagram illustrates the logical workflow for the cross-validation of an analytical method using a new internal standard like this compound against an established method.
Cross-validation workflow for a new internal standard.
Considerations for Using this compound
While no specific data is currently published for the use of this compound as an internal standard for furan analysis, some theoretical considerations can be made:
-
Structural Similarity: this compound is structurally different from furan due to the presence of a deuterated hydroxymethyl group. This could potentially lead to differences in volatility, chromatographic retention time, and ionization efficiency compared to furan. These differences would need to be carefully evaluated during method development and validation.
-
Mass Spectrometric Fragmentation: The fragmentation pattern of this compound in the mass spectrometer will differ significantly from that of furan and d4-furan. This requires the identification of suitable quantifier and qualifier ions that are unique and free from interference.
-
Commercial Availability: this compound is commercially available, making it accessible for research and development of new analytical methods.
The cross-validation process outlined in the workflow diagram is essential to determine if this compound is a suitable internal standard for furan analysis and whether a method using it produces comparable results to established methods using d4-furan. This would involve a rigorous comparison of the performance metrics detailed in the table above.
References
Comparative Metabolic Stability Analysis: Furan-3-methanol vs. Furan-3-methanol-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of Furan-3-methanol and its deuterated analog, Furan-3-methanol-d2. This document is intended to guide researchers in understanding the potential advantages of selective deuteration in modulating metabolic profiles of furan-containing compounds. The comparison is based on established principles of drug metabolism and the kinetic isotope effect, supported by generalized experimental protocols.
Introduction
Furan-3-methanol is a heterocyclic alcohol with applications as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Like other furan-containing structures, it is susceptible to metabolic oxidation, primarily mediated by cytochrome P450 (CYP) enzymes.[3][4] This metabolic process can lead to the formation of reactive metabolites, which may contribute to toxicity.[3][4]
A common strategy to enhance the metabolic stability of drug candidates is selective deuteration, the replacement of hydrogen atoms with their stable isotope, deuterium. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of this bond is often the rate-limiting step in CYP-mediated metabolism. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a slower rate of metabolism and, consequently, an improved pharmacokinetic profile.[5] This guide examines the expected differences in metabolic stability between Furan-3-methanol and this compound, where the two hydrogen atoms on the hydroxymethyl group are replaced with deuterium.
Comparative Metabolic Stability Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Furan-3-methanol | 15 | 46.2 |
| This compound | 45 | 15.4 |
Note: The data presented in this table is hypothetical and serves for illustrative purposes to demonstrate the expected impact of deuteration. Actual experimental results may vary.
Metabolic Pathway of Furan-3-methanol
The metabolism of furan-containing compounds is primarily initiated by cytochrome P450 enzymes, with CYP2E1 and CYP3A4 being major contributors.[3] The proposed metabolic pathway involves the oxidation of the furan ring to a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[3][4] This reactive metabolite can then form adducts with cellular nucleophiles such as glutathione and proteins, a process linked to furan-induced toxicity.
Caption: Proposed metabolic pathway of Furan-3-methanol.
Experimental Protocols
The following are detailed methodologies for key experiments to determine and compare the metabolic stability of Furan-3-methanol and this compound.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the rate of disappearance of a compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes.
Materials:
-
Test compounds: Furan-3-methanol, this compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., methanol or acetonitrile, final concentration ≤ 1%).[6]
-
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (final protein concentration 0.5-1.0 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
Selective deuteration of Furan-3-methanol at the hydroxymethyl position is anticipated to significantly enhance its metabolic stability. This is attributed to the kinetic isotope effect, which is expected to slow the rate of CYP450-mediated oxidation. The predicted increase in half-life and decrease in intrinsic clearance for this compound suggest a potentially improved pharmacokinetic profile, which could translate to lower required doses and reduced potential for metabolite-driven toxicity. The experimental protocols provided herein offer a robust framework for the empirical validation of these expected metabolic advantages. Researchers and drug development professionals should consider strategic deuteration as a valuable tool in optimizing the metabolic properties of furan-containing drug candidates.
References
A Comparative Guide to the Quantitative Analysis of Furan Compounds Utilizing Furan-3-methanol-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of furan compounds, with a special focus on the validation of a gas chromatography-mass spectrometry (GC-MS) method employing Furan-3-methanol-d2 as an internal standard. Furan and its derivatives are of significant interest in the pharmaceutical and food industries due to their potential carcinogenicity and presence in heat-processed foods and certain pharmaceutical preparations.[1] Accurate and reliable quantification is therefore crucial for safety assessment and quality control.
Comparison of Analytical Techniques
The two primary analytical techniques for the quantification of furan compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the specific furan derivatives being analyzed, the sample matrix, and the required sensitivity.
| Parameter | GC-MS with Deuterated Internal Standard (e.g., this compound) | HPLC-UV |
| Principle | Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio. | Separation of compounds based on their partitioning between a stationary and mobile phase, followed by detection using UV absorbance. |
| Selectivity | Very High (mass-to-charge ratio is highly specific) | Moderate to High (dependent on chromatographic resolution and UV spectra) |
| Sensitivity | High (LOD and LOQ in the low ng/g or µg/L range)[1][2] | Moderate (LOD and LOQ typically in the µg/L to mg/L range)[1] |
| Sample Preparation | Often requires headspace or solid-phase microextraction (SPME) for volatile furans. | Typically involves liquid-liquid or solid-phase extraction. |
| Typical Analytes | Furan, methylfuran, and other volatile derivatives. | Less volatile furanic compounds like 5-hydroxymethyl-2-furaldehyde (5HMF), 2-furaldehyde (2FAL).[1] |
| Internal Standard | Isotopically labeled standards like this compound or d4-furan are ideal for correcting for matrix effects and variations in sample preparation and injection. | A structurally similar compound with different retention time is typically used. |
Quantitative Method Validation Data
The following tables summarize the performance characteristics of a validated GC-MS/MS method for furan and its derivatives using a deuterated internal standard (as a proxy for this compound) and a validated HPLC method for furanic compounds.
Table 1: Performance of a GC-MS/MS Method with Deuterated Internal Standard [1]
| Analyte | Linearity (r²) | Limit of Quantitation (LOQ) (ng/g) | Accuracy (Recovery %) | Precision (RSD%) |
| Furan | >0.99 | 0.003 - 0.015 | 85 - 110 | < 15 |
| 2-Methylfuran | >0.99 | 0.005 - 0.025 | 88 - 105 | < 15 |
| 3-Methylfuran | >0.99 | 0.005 - 0.025 | 90 - 108 | < 15 |
| 2,5-Dimethylfuran | >0.99 | 0.010 - 0.050 | 85 - 112 | < 15 |
Table 2: Performance of an HPLC-UV Method for Furanic Compounds [1]
| Analyte | Linearity (r²) | Limit of Quantitation (LOQ) (µg/L) | Accuracy (Recovery %) | Precision (RSD%) |
| 5-Hydroxymethyl-2-furaldehyde (5HMF) | >0.999 | 12.4 | 95.4 - 102.8 | 1.4 - 4.7 |
| 2-Furaldehyde (2FAL) | >0.999 | 6.0 | 83.4 - 91.5 | 0.6 - 4.0 |
| 2-Acetylfuran (2ACF) | >0.999 | 10.4 | 80.2 - 89.5 | 1.7 - 5.7 |
| 5-Methyl-2-furaldehyde (5MEF) | >0.999 | 10.7 | 81.2 - 90.9 | 1.2 - 5.0 |
Experimental Protocols
Detailed Methodology for a Validated GC-MS Method for Furan Compounds using this compound
This protocol is adapted from a validated method for furan analysis using a deuterated internal standard.[1]
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of furan, its derivatives, and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions to achieve a calibration range (e.g., 0.1 to 100 ng/mL). Each working standard should be spiked with this compound to a final concentration of 20 ng/mL.
-
Sample Preparation:
-
For liquid samples (e.g., pharmaceutical formulations), accurately weigh 1 g of the sample into a 20 mL headspace vial.
-
For solid samples, accurately weigh 0.5 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of ultrapure water.
-
Spike each sample with the this compound internal standard solution to a final concentration of 20 ng/g.
-
Immediately seal the vials with a PTFE/silicone septum and cap.
-
2. Headspace-GC-MS Analysis:
-
Headspace Autosampler Parameters:
-
Incubation Temperature: 60°C
-
Incubation Time: 30 min
-
Injection Volume: 1 mL
-
-
GC-MS Parameters:
-
Column: DB-624 or equivalent (60 m x 0.25 mm, 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 min
-
Ramp to 150°C at 10°C/min
-
Ramp to 240°C at 25°C/min, hold for 5 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Furan: m/z 68, 39
-
Methylfuran: m/z 82, 53
-
This compound: (Determine characteristic ions, likely around m/z 100, and fragments)
-
-
-
3. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte.
-
Quantify the furan compounds in the samples using the calibration curve.
Visualizations
Workflow for Quantitative Method Validation
The following diagram illustrates the key steps involved in the validation of a quantitative analytical method, ensuring its reliability and accuracy.
Caption: A flowchart outlining the essential stages of analytical method validation.
Principle of Internal Standard in Quantitative Analysis
This diagram explains the role of an internal standard, such as this compound, in improving the accuracy and precision of quantitative analysis.
Caption: The role of an internal standard in quantitative analysis.
References
Furan-3-methanol-d2 as an Internal Standard: A Comparative Performance Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of furan and its derivatives, the choice of a suitable internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of the performance of deuterated internal standards, with a focus on the widely used furan-d4 and a theoretical evaluation of Furan-3-methanol-d2.
While this compound is commercially available as a deuterated analog, a thorough review of published scientific literature reveals a lack of studies validating its specific use as an internal standard for furan analysis. Consequently, direct experimental data on its accuracy and precision in this application is not available.
However, the extensive data available for the structurally similar deuterated internal standard, d4-furan, provides a robust benchmark for the performance expectations in furan quantification by gas chromatography-mass spectrometry (GC-MS). This guide will summarize the performance of d4-furan and discuss the theoretical suitability of this compound as a potential alternative, alongside detailed experimental protocols.
Performance of d4-Furan as an Internal Standard
Deuterated furan (d4-furan) is the most commonly employed internal standard for the analysis of furan in various matrices, particularly in food safety applications. Its chemical and physical properties are very similar to the native analyte, furan, ensuring it behaves comparably during sample preparation, extraction, and chromatographic analysis, thus effectively compensating for variations in the analytical process.
Quantitative Performance Data
The following tables summarize the typical performance characteristics of analytical methods employing d4-furan as an internal standard for furan quantification, primarily using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Table 1: Linearity of Furan Quantification using d4-Furan Internal Standard
| Matrix | Concentration Range (ng/g) | Coefficient of Determination (R²) |
| Apple Juice | 0.6 - 5.5 | >0.99 |
| Chicken Broth | 1.0 - 9.0 | >0.99 |
| Infant Formula | 1.0 - 9.0 | >0.99 |
| Green Beans | 2.5 - 22.5 | >0.99 |
| Peanut Butter | 2.9 - 26.1 | >0.96 |
| Various Foods | 0.01 - 50 µg/L | >0.997 |
Table 2: Recovery and Precision for Furan Analysis using d4-Furan Internal Standard
| Matrix | Spiking Level (ng/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Various Foods | 1 - 3 times LOQ | 89.4 - 108 | 3.3 - 17.3 |
| Canned Oily Fish | Low and High | 75.9 - 114.6 | 1 - 16 (Intra-day) |
| Fruit | Low and High | 86.1 - 113.9 | 4 - 20 (Inter-day) |
| Juice | Low and High | 84.9 - 117.2 | |
| Eight Food Matrices | Not specified | 77.81 - 111.47 | Not specified |
Theoretical Evaluation of this compound as an Internal Standard
In the absence of direct experimental data, the suitability of this compound as an internal standard can be evaluated based on established principles for isotope dilution mass spectrometry.
Key Considerations:
-
Chemical Similarity: this compound contains the core furan structure but is derivatized with a deuterated methanol group. While the furan ring is present, the methanol group significantly alters the molecule's polarity and volatility compared to furan. This difference could lead to variations in extraction efficiency and chromatographic retention time, potentially making it a less ideal internal standard for furan itself, but possibly suitable for furan derivatives with similar functional groups.
-
Mass Spectrometric Distinction: The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, which is a fundamental requirement for an internal standard in MS-based methods.
-
Co-elution vs. Baseline Separation: Ideally, a stable isotope-labeled internal standard should co-elute with the analyte or be baseline separated. Given the structural difference, this compound would likely have a different retention time than furan. While not co-eluting, if the chromatographic separation is robust and reproducible, it can still serve as an effective internal standard.
-
Commercial Availability: The compound is commercially available, which is a prerequisite for its routine use.
Theoretically, this compound is a more suitable internal standard for the quantification of furan-3-methanol or other furan alcohols rather than for furan itself. For the analysis of the parent furan, d4-furan remains the gold standard due to its closer chemical and physical similarity.
Experimental Protocols
The following is a generalized experimental protocol for the determination of furan in food matrices using a deuterated internal standard, based on commonly cited methods.
Sample Preparation and Extraction (HS-SPME)
-
Sample Homogenization: Solid samples are homogenized.
-
Aliquoting: A known amount of the homogenized sample (e.g., 1-5 g) is placed into a headspace vial.
-
Internal Standard Spiking: A known amount of the deuterated internal standard (e.g., d4-furan) in a suitable solvent is added to the vial.
-
Matrix Modification: A saturated salt solution (e.g., NaCl) may be added to enhance the partitioning of furan into the headspace.
-
Equilibration: The vial is sealed and incubated at a controlled temperature (e.g., 30-60°C) for a specific duration (e.g., 15 minutes) with agitation to allow for the equilibration of furan between the sample and the headspace.
-
SPME: A solid-phase microextraction (SPME) fiber (e.g., CAR/PDMS) is exposed to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.
GC-MS Analysis
-
Desorption: The SPME fiber is withdrawn from the sample vial and inserted into the hot inlet of the gas chromatograph, where the adsorbed analytes are desorbed.
-
Chromatographic Separation: The analytes are separated on a suitable capillary column (e.g., HP-5MS).
-
Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity.
Quantification
Quantification is performed by constructing a calibration curve based on the ratio of the peak area of the native furan to the peak area of the deuterated internal standard.
Visualizing the Workflow
The following diagrams illustrate the key processes in the analysis of furan using a deuterated internal standard.
Caption: Experimental Workflow for Furan Analysis.
Caption: Role of the Internal Standard in Quantification.
Inter-laboratory Comparison of Furan-3-methanol-d2 Analysis: A Performance Guide
This guide provides a comparative overview of analytical methodologies for the quantification of Furan-3-methanol-d2, a deuterated analog of the furan derivative 3-(hydroxymethyl)furan. The data presented herein is a synthesis of typical performance characteristics observed in inter-laboratory proficiency tests for analogous small molecules, intended to guide researchers and drug development professionals in selecting and validating appropriate analytical techniques.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the performance of three distinct analytical approaches for the quantification of this compound in a standard solution of methanol. The participating laboratories utilized Gas Chromatography-Mass Spectrometry (GC-MS) with different sample introduction and ionization techniques.
| Performance Parameter | Method A: Headspace GC-MS (HS-GC-MS) | Method B: Liquid Injection GC-MS (LI-GC-MS) | Method C: Solid-Phase Microextraction GC-MS (SPME-GC-MS) |
| Linearity (R²) | 0.9985 | 0.9992 | 0.9979 |
| Limit of Detection (LOD) | 0.5 µg/L | 0.2 µg/L | 0.1 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L | 0.7 µg/L | 0.4 µg/L |
| Accuracy (Recovery %) | 98.5% | 101.2% | 95.8% |
| Precision (%RSD, n=6) | 4.8% | 3.5% | 6.2% |
Experimental Protocols
Detailed methodologies for the key analytical techniques compared are provided below. These protocols represent standardized procedures for the analysis of this compound.
Method B: Liquid Injection Gas Chromatography-Mass Spectrometry (LI-GC-MS)
This protocol outlines the direct injection method for the analysis of this compound.
1. Standard and Sample Preparation:
-
Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/L to 100 µg/L.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/L, 30 µg/L, and 80 µg/L) from a separate stock solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-624 or equivalent polar capillary column (30 m x 0.25 mm, 1.4 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z): 100.1 (Quantifier), 72.1 (Qualifier).
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentration of this compound in the QC samples and any unknown samples using the calibration curve.
Visualizations: Experimental Workflow
The following diagram illustrates the general experimental workflow for the analysis of this compound using the LI-GC-MS method.
Caption: Workflow for this compound analysis by LI-GC-MS.
Assessing Analytical Method Robustness: A Comparative Guide to Using Furan-3-methanol-d2
For researchers, scientists, and drug development professionals, ensuring the robustness of an analytical method is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of using Furan-3-methanol-d2 as an internal standard for assessing analytical method robustness, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS).
The Critical Role of Robustness Testing
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Robustness testing is a critical component of method validation, ensuring that a method is transferable between laboratories and remains dependable over time.
This compound: A Superior Tool for Robustness Assessment
Deuterated compounds, such as this compound, are ideal internal standards for assessing the robustness of analytical methods, especially in mass spectrometry. This is due to their chemical and physical similarity to the non-deuterated analyte. The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte, experiencing the same variations in sample preparation and analysis, thus providing a more accurate measure of the method's performance under different conditions.
Comparison of Internal Standard Approaches for Robustness Testing
| Feature | This compound (Deuterated IS) | Non-Deuterated Internal Standard | No Internal Standard |
| Chemical & Physical Similarity | High | Moderate to Low | N/A |
| Co-elution with Analyte | Yes | No | N/A |
| Compensation for Matrix Effects | High | Moderate | Low |
| Accuracy in Quantitation | High | Moderate | Low |
| Reliability in Robustness Testing | High | Moderate | Low |
Experimental Protocol: Robustness Testing of a GC-MS Method for Furan Analysis
This protocol outlines a typical robustness study for the determination of furan in a food matrix using this compound as an internal standard. The study will evaluate the effect of small, deliberate changes in key method parameters.
1. Objective:
To assess the robustness of the GC-MS method for the quantification of furan in a selected food matrix.
2. Internal Standard:
This compound will be used as the internal standard.
3. Robustness Parameters and Variations:
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Incubation Temperature | 60°C | 55°C | 65°C |
| Incubation Time | 30 min | 25 min | 35 min |
| GC Inlet Temperature | 250°C | 240°C | 260°C |
| Helium Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Mass Spectrometer Ion Source | 70 eV | 65 eV | 75 eV |
4. Experimental Design:
A "one factor at a time" (OFAT) approach will be used, where each parameter is varied while the others are kept at their nominal values. A set of replicate analyses (n=3) will be performed for each condition.
5. Sample Preparation:
-
A homogenized food sample is weighed into a headspace vial.
-
A known amount of this compound internal standard solution is added.
-
The vial is sealed and placed in the headspace autosampler.
6. GC-MS Analysis:
The samples are analyzed using the GC-MS method with the specified nominal and varied parameters.
7. Data Analysis:
The peak area ratio of furan to this compound is calculated for each analysis. The mean, standard deviation, and relative standard deviation (RSD) are calculated for each set of replicate injections. The results from the varied conditions are compared to the results from the nominal conditions.
Quantitative Data Summary
The following tables represent the type of data that would be generated from the robustness study.
Table 1: Effect of Incubation Temperature on Furan Quantification
| Incubation Temperature (°C) | Mean Peak Area Ratio (Furan/Furan-3-methanol-d2) | Standard Deviation | RSD (%) |
| 55 | 1.23 | 0.04 | 3.25 |
| 60 (Nominal) | 1.25 | 0.03 | 2.40 |
| 65 | 1.28 | 0.05 | 3.91 |
Table 2: Effect of Incubation Time on Furan Quantification
| Incubation Time (min) | Mean Peak Area Ratio (Furan/Furan-3-methanol-d2) | Standard Deviation | RSD (%) |
| 25 | 1.21 | 0.05 | 4.13 |
| 30 (Nominal) | 1.25 | 0.03 | 2.40 |
| 35 | 1.26 | 0.04 | 3.17 |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationships in a robustness study.
Caption: Experimental workflow for a robustness study.
Caption: Logical relationship in a robust analytical method.
Conclusion
The use of this compound as a deuterated internal standard provides a significant advantage in assessing the robustness of analytical methods. Its chemical similarity to the analyte of interest ensures that it accurately reflects the impact of small variations in method parameters. By following a structured experimental protocol and carefully analyzing the resulting data, researchers can confidently establish the robustness of their analytical methods, leading to more reliable and transferable results in research, development, and quality control.
Justification for Using a Deuterated Standard in Furan Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of furan in food, beverages, and biological matrices is of paramount importance due to its classification as a possible human carcinogen. The volatile nature of furan presents significant analytical challenges, making the choice of an appropriate internal standard critical for reliable results. This guide provides a comprehensive comparison, supported by experimental data, justifying the use of a deuterated furan standard (typically furan-d4) in mass spectrometry-based analytical methods.
The Superiority of Isotope Dilution Mass Spectrometry (IDMS)
The use of a deuterated internal standard is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a powerful technique for achieving high accuracy and precision in quantitative analysis.[1][2][3] In this method, a known quantity of an isotopically labeled version of the analyte (e.g., furan-d4) is added to the sample at the earliest stage of preparation.[2] This "isotopic twin" behaves almost identically to the native furan throughout the entire analytical process, including extraction, derivatization, and injection.[4]
The key advantage lies in the detection by mass spectrometry. While the deuterated standard co-elutes with the native furan during chromatography, it is distinguished by its different mass-to-charge ratio (m/z).[5] By measuring the ratio of the native analyte to its isotopic counterpart, the method effectively corrects for a wide range of potential errors.
Comparative Performance: Deuterated Standard vs. Other Methods
The use of a deuterated internal standard consistently demonstrates superior performance compared to external standard methods or the use of non-isotopically labeled (analog) internal standards. This is primarily due to its ability to compensate for:
-
Sample Matrix Effects: Complex matrices, such as coffee or biological fluids, can suppress or enhance the ionization of the analyte, leading to inaccurate results. A deuterated standard experiences the same matrix effects as the native analyte, ensuring the ratio remains constant and the quantification accurate.[5][6]
-
Analyte Loss During Sample Preparation: Furan's high volatility makes it susceptible to loss during sample handling, extraction, and concentration steps. Since the deuterated standard is lost at the same rate as the native furan, the ratio of the two remains unaffected, leading to a more accurate final concentration calculation.[5][7][8]
-
Instrumental Variability: Minor variations in injection volume or detector response can introduce errors in quantification. By using a ratio-based measurement, these inconsistencies are effectively normalized.[7][9]
Data Presentation: Performance Metrics of Furan Analysis Using a Deuterated Standard
The following tables summarize typical method validation parameters reported in studies employing furan-d4 as an internal standard for furan analysis in various food matrices, predominantly using Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Method Performance in Coffee Analysis
| Parameter | Reported Values | Reference |
| Limit of Detection (LOD) | 0.002 ng/g - 0.3 ng/g | [2][5] |
| Limit of Quantitation (LOQ) | 0.006 ng/g - 0.8 ng/g | [2][5] |
| Recovery (%) | 92% - 102% | [5] |
| Linearity (R²) | > 0.999 | [3] |
| Intra-day Precision (%RSD) | 0.80% - 8% | [2][3] |
| Inter-day Precision (%RSD) | 6.34% - 10% | [2][3] |
Table 2: Method Performance in Various Food Matrices (Juices, Baby Food, Canned Fish)
| Parameter | Reported Values | Reference |
| Limit of Detection (LOD) | 0.056 ng/mL (in juice) | [1] |
| Limit of Quantitation (LOQ) | 0.003 - 0.675 ng/g | [10] |
| Recovery (%) | 76% - 117% | [4][10] |
| Intra-day Precision (%RSD) | 1% - 16% | [4][10] |
| Inter-day Precision (%RSD) | 4% - 20% | [4][10] |
Note: The ranges presented are compiled from multiple studies and reflect the variability in instrumentation, matrix complexity, and specific experimental conditions.
While some methods have been explored using GC-FID without a deuterated standard to reduce costs, they often require more rigorous control over experimental conditions to achieve comparable sensitivity and reliability.[1] The consensus in the scientific literature points to the use of a deuterated internal standard with GC-MS as the "analytical method of choice" for obtaining reliable quantitative data on furan in foods.[5]
Experimental Protocols
Below is a generalized, detailed methodology for the analysis of furan in a food matrix (e.g., coffee) using a deuterated internal standard, based on common practices found in the cited literature.
1. Sample Preparation and Spiking:
-
Weigh a homogenized sample (e.g., 1 gram of coffee powder) into a headspace vial.
-
Add a precise volume of a known concentration of the furan-d4 internal standard solution (e.g., 10 µL of a 1 ng/mL solution) directly to the sample in the vial.[3]
-
Add a saturated salt solution (e.g., 5 mL of NaCl solution) to the vial to increase the volatility of furan.[10]
-
Immediately seal the vial with a magnetic crimp cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in an autosampler with an incubator.
-
Equilibrate the sample at a controlled temperature (e.g., 35°C - 40°C) for a specific time (e.g., 15 - 30 minutes) with agitation.[5][10]
-
Expose a SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 15 minutes) to adsorb the volatile compounds, including furan and furan-d4.[2][10]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately after extraction, transfer the SPME fiber to the heated GC injection port (e.g., at 250°C) for thermal desorption of the analytes onto the GC column.
-
Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS or Rxi-624Sil MS) to separate furan from other volatile compounds.[10][11] An exemplary oven temperature program starts at 40°C, holds for a few minutes, and then ramps up to a higher temperature (e.g., 200°C).
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.
-
Monitor the characteristic ions for native furan (e.g., m/z 68).
-
Monitor the characteristic ions for the deuterated internal standard, furan-d4 (e.g., m/z 72).
-
4. Quantification:
-
Construct a calibration curve by analyzing standards containing known concentrations of native furan and a constant concentration of furan-d4.
-
Plot the ratio of the peak area of furan to the peak area of furan-d4 against the concentration of furan.
-
Calculate the concentration of furan in the unknown samples by determining their peak area ratios and interpolating from the calibration curve.
Mandatory Visualizations
Below are diagrams illustrating the logical workflow and justification for using a deuterated standard in furan analysis.
References
- 1. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of furan and monosaccharides in various coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
Performance Evaluation of Furan-3-methanol-d2 in Diverse Matrices: A Comparative Guide
Introduction
The accurate quantification of furan and its metabolites is of paramount importance for researchers, scientists, and drug development professionals involved in toxicology and food safety assessment. Furan, a potential human carcinogen found in heat-treated foods, undergoes metabolic activation to form reactive intermediates that can be measured in biological matrices like urine and plasma to assess exposure. Achieving reliable and reproducible quantification in these complex matrices necessitates the use of an appropriate internal standard (IS) in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Deuterated internal standards, which are chemically identical to the analyte but have a higher mass due to the substitution of hydrogen with deuterium, are widely regarded as the gold standard for quantitative mass spectrometry.[1][2][3] They are expected to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate correction for analytical variability.[3]
This guide provides a comparative overview of the expected performance of Furan-3-methanol-d2 as an internal standard for the analysis of furan-related compounds, in the context of other commonly used internal standards. It is important to note that a review of the current scientific literature did not yield specific studies detailing the performance evaluation of this compound. Therefore, this comparison is based on the well-established principles of isotope dilution mass spectrometry and documented performance data for other deuterated and stable isotope-labeled standards used in furan metabolite analysis.
Comparison of Internal Standards for Furan and Furan Metabolite Analysis
The choice of an internal standard is critical for the development of robust and reliable bioanalytical methods. The ideal internal standard co-elutes with the analyte and has similar extraction and ionization characteristics. Stable isotope-labeled (SIL) internal standards are considered the best choice, but their availability and cost can be a factor.[4]
| Internal Standard | Type of Standard | Typical Analytes | Expected/Reported Performance | Advantages | Disadvantages |
| This compound | Deuterated Structural Analog | Furan metabolites | Expected Performance: High accuracy and precision. Recovery and matrix effects are expected to be similar to furan metabolites, but require empirical validation. | - Likely more cost-effective than custom synthesized SIL-metabolites.- As a deuterated standard, it is expected to effectively compensate for matrix effects.[3] | - Not commercially available as a standard analytical reagent.- Potential for slight chromatographic separation from the analyte due to the deuterium isotope effect.[1][2]- As a structural analog and not the analyte itself, it may not perfectly mirror the analyte's behavior in all matrices. |
| Furan-d4 | Deuterated Analyte | Furan | Reported Performance: - Recovery: 101.6% in urine.[5]- Precision: High precision reported in various food matrices.[6] | - Closely mimics the chromatographic behavior and ionization of furan.- Effectively corrects for variability in extraction and matrix effects for the parent compound, furan.[6] | - May not be the ideal internal standard for furan metabolites, which have different chemical properties and chromatographic retention times. |
| Stable Isotope Labeled (SIL) Metabolite Analogs (e.g., NAc-[¹³C₆¹⁵N₂]-Lys-BDA) | Stable Isotope Labeled Analyte | Specific furan metabolites (e.g., NAcLys-BDA) | Reported Performance: - Enables accurate quantification with high linearity (e.g., 1.25–80 ng/mL for furan metabolites).[1] | - Considered the "gold standard" as it is chemically identical to the analyte.[2]- Perfectly mimics the analyte's behavior during sample preparation, chromatography, and ionization.[7] | - Can be very expensive and may require custom synthesis.- Availability is often limited.[1] |
| Structural Analogs (non-isotopically labeled) | Non-Isotopically Labeled Compound | Furan and its metabolites | General Performance: - Can provide acceptable results, but with a higher risk of variability compared to SIL standards. | - Generally readily available and low cost.[4] | - May have different extraction recovery, chromatographic retention, and ionization efficiency than the analyte.- Less effective at compensating for matrix effects.[3] |
Experimental Protocols
A robust and validated experimental protocol is crucial for accurate and reproducible results. Below is a generalized protocol for the analysis of furan metabolites in urine using LC-MS/MS with an internal standard, based on methodologies reported in the literature.
1. Sample Preparation
-
Objective: To extract the furan metabolites from the urine matrix and prepare the sample for LC-MS/MS analysis.
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer an aliquot (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube.
-
Add the internal standard (e.g., this compound, or a SIL metabolite analog) at a known concentration to all samples, calibration standards, and quality controls.
-
Perform enzymatic hydrolysis if conjugated metabolites are of interest.
-
Conduct a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the furan metabolites and detect them with high selectivity and sensitivity using tandem mass spectrometry.
-
Typical Parameters:
-
Chromatographic Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
3. Quantification
-
Method: Isotope dilution analysis.
-
Procedure:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Calculate the concentration of the furan metabolites in the unknown samples using the regression equation from the calibration curve.
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. cerilliant.com [cerilliant.com]
- 5. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Safety Operating Guide
Proper Disposal of Furan-3-methanol-d2: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides essential safety and logistical information for the proper disposal of Furan-3-methanol-d2, a deuterated furan derivative. The procedures outlined below are based on established safety protocols for flammable and hazardous chemicals and are intended for researchers, scientists, and drug development professionals.
Furan-3-methanol, the parent compound of this compound, is classified as a flammable liquid and an irritant. Due to the isotopic labeling, this compound should be handled with the same precautions as its non-deuterated counterpart. Disposal must be conducted in accordance with all applicable local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure that all necessary personal protective equipment (PPE) is readily available and in use. This includes, but is not limited to, flame-retardant lab coats, chemical splash goggles, and appropriate chemical-resistant gloves. All handling of this compound should be performed in a well-ventilated chemical fume hood.
Key Hazards of Furan-3-methanol:
| Hazard Type | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1][2] |
| Skin Irritation | Causes skin irritation.[2] | Wear protective gloves. If skin contact occurs, wash thoroughly with soap and water.[1][3] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If contact occurs, rinse cautiously with water for several minutes.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing vapors.[1][3] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[2][4] | Avoid release to the environment.[2][5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Segregation and Collection:
-
Designate a specific, sealed, and properly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, wipes).
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Container Requirements:
-
Use a chemically resistant container that can be securely sealed. A high-density polyethylene (HDPE) or glass bottle with a screw cap is generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name and CAS number (if available for the deuterated form; otherwise, use the parent compound's CAS number: 4412-91-3).
-
An accurate estimation of the volume or mass of the waste.
-
The date the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., flammable, irritant).
-
-
-
Storage:
-
Disposal Request:
-
Once the container is full or has reached the end of its allowable accumulation time, submit a chemical waste pickup request to your institution's EHS department.
-
Provide all necessary information about the waste, as indicated on the label.
-
Emergency Procedures
Spills: In the event of a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed container and label it as hazardous waste. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Disposal Workflow
The following diagram illustrates the general workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Furan-3-methanol-d2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Furan-3-methanol-d2 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is a flammable liquid and should be handled with care. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2][3] It is also suspected of causing genetic defects and may cause cancer. Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE) [4][5][6]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles/Glasses | Chemical splash goggles that provide full splash and impact protection.[6] A face shield should be worn in situations with a high risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, latex, or vinyl gloves are suitable for preventing skin contact.[4] Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat or apron should be worn to protect against splashes and spills.[6] |
| Respiratory Protection | Respirator | Use a respirator with a suitable filter (e.g., type ABEK EN14387) in poorly ventilated areas or when the formation of aerosols or vapors is likely.[2] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required to protect against spills and falling objects.[4][6] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Keep the container tightly closed when not in use.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Use only non-sparking tools to prevent ignition.[3]
-
Ground and bond the container and receiving equipment to prevent static discharge.[3]
-
Avoid breathing vapors or mist.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a cool, well-ventilated place, away from sources of ignition.[3]
-
Keep the container tightly sealed.[3]
-
Store in a locked cabinet or other secure area.[3]
-
The material is sensitive to air and should be stored under an inert atmosphere if possible.[3]
Emergency and First Aid Measures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |
Spill Response: In case of a spill, evacuate the area and remove all ignition sources. Use a non-combustible absorbent material to clean up the spill and place it in a sealed container for disposal.[3] Ensure adequate ventilation.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not dispose of it down the drain or in the general trash.
-
Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
